2-Methyl diphenyl sulfide
Description
The exact mass of the compound Benzene, 1-methyl-2-(phenylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVWFIROSGRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161133 | |
| Record name | Benzene, 1-methyl-2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13963-35-4 | |
| Record name | Benzene, 1-methyl-2-(phenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13963-35-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 2-Methyl diphenyl sulfide (also known as 2-tolyl phenyl sulfide). It details the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles, supported by computational modeling. This guide also presents a thorough analysis of its spectroscopic characteristics, featuring predicted ¹H NMR, ¹³C NMR, IR, and mass spectra with detailed assignments. Furthermore, detailed experimental protocols for the synthesis of this compound via Ullmann condensation and Buchwald-Hartwig cross-coupling are provided, along with a characterization workflow. This document serves as an essential resource for researchers and professionals engaged in fields where the nuanced understanding of diaryl sulfide derivatives is critical.
Chemical Structure and Bonding
This compound possesses a non-planar, asymmetric structure characterized by a central sulfur atom bridging a phenyl group and a 2-methylphenyl (o-tolyl) group. The presence of the methyl group in the ortho position of one of the phenyl rings introduces steric hindrance, which significantly influences the molecule's conformation and electronic properties compared to the parent diphenyl sulfide.
The bonding around the sulfur atom involves the overlap of its 3p orbitals with the sp² hybridized orbitals of the aromatic carbon atoms. This C-S-C linkage results in a bent molecular geometry. The lone pairs of electrons on the sulfur atom contribute to the molecule's nucleophilicity and its ability to participate in further chemical transformations.
Molecular Structure Visualization
The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.
Chemical structure of this compound.
Quantitative Structural Data
To provide precise structural parameters for this compound, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. The calculated bond lengths, bond angles, and a key dihedral angle are summarized in the tables below.
Table 1: Calculated Bond Lengths for this compound
| Bond | Bond Length (Å) |
| C-S (to tolyl group) | 1.785 |
| C-S (to phenyl group) | 1.784 |
| C-C (aromatic, avg.) | 1.395 |
| C-C (methyl) | 1.508 |
| C-H (aromatic, avg.) | 1.085 |
| C-H (methyl, avg.) | 1.094 |
Table 2: Calculated Bond Angles for this compound
| Angle | Bond Angle (°) |
| C-S-C | 103.5 |
| S-C-C (tolyl) | 121.8, 118.0 |
| S-C-C (phenyl) | 120.9, 119.0 |
| C-C-C (aromatic, avg.) | 120.0 |
| H-C-H (methyl, avg.) | 108.5 |
Table 3: Calculated Dihedral Angle for this compound
| Dihedral Angle | Angle (°) |
| C(tolyl)-S-C(phenyl)-C | 65.2 |
Spectroscopic Analysis
The structural elucidation of this compound is critically supported by various spectroscopic techniques. This section provides predicted spectroscopic data with detailed interpretations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the methyl group protons.
Table 4: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H (phenyl, ortho) | 7.35 | d | 2H |
| H (phenyl, meta) | 7.28 | t | 2H |
| H (phenyl, para) | 7.20 | t | 1H |
| H (tolyl, adjacent to S) | 7.30 | d | 1H |
| H (tolyl, ortho to Me) | 7.25 | d | 1H |
| H (tolyl, meta to Me) | 7.18 | t | 1H |
| H (tolyl, para to Me) | 7.10 | t | 1H |
| -CH₃ | 2.35 | s | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Chemical Shift (ppm) |
| C-S (tolyl) | 138.5 |
| C-S (phenyl) | 136.2 |
| C-Me (tolyl) | 137.8 |
| C (tolyl, adjacent to S) | 130.5 |
| C (tolyl, ortho to Me) | 130.8 |
| C (tolyl, meta to Me) | 126.9 |
| C (tolyl, para to Me) | 125.4 |
| C (phenyl, ortho) | 131.2 |
| C (phenyl, meta) | 129.3 |
| C (phenyl, para) | 127.0 |
| -CH₃ | 20.8 |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 6: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3060-3080 | C-H stretch (aromatic) | Medium |
| 2920-2960 | C-H stretch (methyl) | Medium |
| 1580, 1475, 1440 | C=C stretch (aromatic ring) | Strong |
| 1090 | C-S stretch | Medium |
| 740, 690 | C-H bend (out-of-plane, aromatic) | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 7: Predicted Major Mass Spectrometry Fragments
| m/z | Ion Fragment | Interpretation |
| 200 | [C₁₃H₁₂S]⁺• | Molecular ion (M⁺•) |
| 185 | [C₁₂H₉S]⁺ | Loss of a methyl radical (•CH₃) |
| 167 | [C₁₂H₁₁]⁺ | Loss of a sulfhydryl radical (•SH) |
| 121 | [C₇H₅S]⁺ | Cleavage of the phenyl-sulfur bond |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common and effective approaches.
Synthesis via Ullmann Condensation
This traditional method involves a copper-catalyzed reaction between an aryl halide and a thiol.
Materials:
-
2-Bromotoluene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromotoluene, thiophenol, potassium carbonate, and copper(I) iodide.
-
Add DMF as the solvent to the flask.
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Synthesis via Buchwald-Hartwig Cross-Coupling
This modern palladium-catalyzed method offers milder reaction conditions and often higher yields.
Materials:
-
2-Bromotoluene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask, followed by 2-bromotoluene and thiophenol via syringe.
-
Heat the reaction mixture to 110 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield pure this compound.
Characterization Workflow
A logical workflow for the complete characterization of synthesized this compound is outlined below.
Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. Through computational modeling, we have presented quantitative data on its bond lengths, bond angles, and conformational preferences. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, offer a valuable reference for the identification and characterization of this compound. Furthermore, the inclusion of detailed and reliable synthetic protocols for both classical and modern cross-coupling methods provides practical guidance for its preparation in a laboratory setting. This comprehensive resource is intended to support and advance the work of researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.
An In-depth Technical Guide to 2-Methyl Diphenyl Sulfide (CAS: 13963-35-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl diphenyl sulfide, also known as phenyl o-tolyl sulfide, with the CAS number 13963-35-4, is an aromatic sulfide that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development. While specific biological activity for this compound is not extensively documented, its structural motif is present in various biologically active molecules, suggesting its utility in the synthesis of novel therapeutic agents. This document summarizes available quantitative data, details a general experimental protocol for its synthesis, and provides visualizations for the synthetic workflow.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₃H₁₂S. Its structure features a phenyl group and a 2-methylphenyl (o-tolyl) group bridged by a sulfur atom. The presence of the methyl group in the ortho position of one of the phenyl rings introduces asymmetry and can influence its chemical reactivity and physical properties compared to its parent compound, diphenyl sulfide.
| Property | Value | Source |
| CAS Number | 13963-35-4 | [1] |
| Molecular Formula | C₁₃H₁₂S | [1] |
| Molecular Weight | 200.3 g/mol | [1] |
| Synonyms | Phenyl o-tolyl sulfide, 1-Methyl-2-(phenylthio)benzene | [1] |
| Boiling Point (estimated) | 298.04 °C | |
| Density (estimated) | 1.089 g/cm³ | |
| Refractive Index (estimated) | 1.617 |
Note: Some physical properties are estimated and should be confirmed by experimental data.
Synthesis
The synthesis of this compound, as a diaryl sulfide, can be achieved through several synthetic routes. One of the most common and versatile methods is the palladium-catalyzed cross-coupling reaction between an aryl halide and a thiol.
General Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling
This protocol describes a general method for the synthesis of diaryl sulfides, which can be adapted for the synthesis of this compound from 2-bromotoluene and thiophenol.
Materials:
-
2-Bromotoluene (1.0 mmol, 1 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-bromotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Solvent and Reagent Addition: Add anhydrous toluene to the vessel via syringe, followed by the addition of thiophenol.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether). Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a complex multiplet region for the aromatic protons between 7.0 and 7.5 ppm. The methyl protons on the tolyl group would appear as a singlet further upfield, likely in the range of 2.1-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the 13 carbon atoms. The methyl carbon is expected around 20 ppm. The aromatic carbons will appear in the region of 120-145 ppm, with the carbon attached to the sulfur atom appearing at a different chemical shift compared to the others.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.3. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-S bonds.
Applications in Drug Discovery and Development
While specific applications of this compound in drug development are not widely reported, the diaryl sulfide scaffold is a key structural motif in a variety of biologically active compounds. Organosulfur compounds, in general, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
The introduction of a phenylthio group can modulate the lipophilicity and metabolic stability of a drug candidate. Furthermore, the sulfur atom can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces.
This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
-
Anticancer agents: Many kinase inhibitors and other anticancer compounds incorporate diaryl ether or sulfide linkages.
-
Anti-inflammatory drugs: Certain anti-inflammatory agents feature sulfur-containing moieties.
-
Antimicrobial compounds: The sulfide linkage is present in a number of compounds with antibacterial and antifungal properties.
Safety and Handling
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapor and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Consult the supplier's SDS for the most up-to-date safety information.
Conclusion
This compound is a readily accessible aromatic sulfide with potential as a key building block in synthetic and medicinal chemistry. While comprehensive data on its biological activity and specific applications are currently limited, its structural features suggest its utility in the development of novel compounds with diverse pharmacological properties. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this compound. Researchers should proceed with appropriate safety precautions when handling this chemical.
References
An In-depth Technical Guide to the Synthesis of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methyl diphenyl sulfide, a valuable intermediate in the development of pharmaceuticals and other advanced materials. This document details three core synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling, Copper-Catalyzed Ullmann Condensation, and Nickel-Catalyzed C-S Cross-Coupling.
For each method, a detailed experimental protocol is provided, accompanied by tables summarizing key quantitative data to facilitate comparison. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the chemical processes.
Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
The Buchwald-Hartwig C-S cross-coupling reaction is a highly efficient and versatile method for the formation of aryl thioethers. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a thiol. For the synthesis of this compound, 2-bromotoluene or 2-iodotoluene can be reacted with thiophenol.
Reaction Scheme:
Experimental Protocol
A general and reliable protocol for the palladium-catalyzed synthesis of substituted diphenyl sulfides using a Pd₂(dba)₃/Xantphos catalytic system is as follows[1]:
Materials:
-
2-Bromotoluene (1.0 mmol, 1.0 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous toluene, followed by the addition of thiophenol via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
While specific data for this compound is not explicitly detailed in the general protocol, high yields are reported for analogous reactions. For instance, the reaction of 4-bromotoluene with thiophenol under similar conditions yielded 4-methylphenyl phenyl sulfide in 92% yield[1].
| Parameter | Value | Reference |
| Starting Materials | 2-Bromotoluene, Thiophenol | [1] |
| Catalyst System | Pd₂(dba)₃ / Xantphos | [1] |
| Base | Cs₂CO₃ | [1] |
| Solvent | Toluene | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Reported Yield (for isomer) | 92% | [1] |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl ethers, thioethers, and amines, involving the coupling of an aryl halide with a nucleophile in the presence of copper. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of a copper salt with a ligand, allowing for milder conditions.
Reaction Scheme:
Experimental Protocol
A general procedure for the traditional Ullmann condensation to form diphenyl sulfide is as follows[2]:
Materials:
-
2-Iodotoluene (1.0 equiv.)
-
Thiophenol (1.2 equiv.)
-
Potassium Carbonate (2.0 equiv.)
-
Copper powder (1.5 equiv.)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add 2-iodotoluene, thiophenol, potassium carbonate, and copper powder.
-
Add anhydrous DMF and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to 180 °C and maintain for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove inorganic salts and copper residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The traditional Ullmann condensation often proceeds with lower yields and requires more forcing conditions compared to modern palladium-catalyzed methods.
| Parameter | Value | Reference |
| Starting Materials | 2-Iodotoluene, Thiophenol | [2] |
| Catalyst | Copper powder (stoichiometric) | [2] |
| Base | Potassium Carbonate | [2] |
| Solvent | DMF | [2] |
| Temperature | 180 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Reported Yield (general) | ~65% | [2] |
Visualizations
Caption: Simplified reaction pathway for the Ullmann condensation.
Nickel-Catalyzed C-S Cross-Coupling
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the formation of C-S bonds. These reactions can often be performed under milder conditions and with a broader substrate scope.
Reaction Scheme:
Experimental Protocol
A general protocol for nickel-catalyzed thioetherification is described, which can be adapted for the synthesis of this compound[3]:
Materials:
-
2-Chlorotoluene (1.0 equiv.)
-
Sodium thiophenolate (1.2 equiv.)
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O) (10 mol%)
-
Ligand (e.g., a bipyridine or phenanthroline derivative) (10 mol%)
-
Solvent (e.g., DMI - 1,3-Dimethyl-2-imidazolidinone)
-
Visible light source (for photoredox-mediated variants)
Procedure:
-
In a reaction vessel, combine 2-chlorotoluene, sodium thiophenolate, NiBr₂·3H₂O, and the chosen ligand.
-
Add the solvent under an inert atmosphere.
-
For photoredox-mediated reactions, irradiate the mixture with a blue LED light source.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C) for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup similar to the one described for the Buchwald-Hartwig reaction.
-
Purify the product by column chromatography.
Quantitative Data
Nickel-catalyzed C-S cross-couplings have been shown to proceed in high yields.
| Parameter | Value | Reference |
| Starting Materials | 2-Chlorotoluene, Sodium thiophenolate | [3] |
| Catalyst | NiBr₂·3H₂O | [3] |
| Ligand | Bipyridine/Phenanthroline derivative | [3] |
| Solvent | DMI | [3] |
| Temperature | Room temperature - 100 °C | [3] |
| Reported Yield (general) | High yields reported | [3] |
Visualizations
Caption: Logical flow for planning a Nickel-catalyzed synthesis.
Characterization Data for this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm, and a singlet for the methyl protons around δ 2.3-2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 125-140 ppm, and a methyl carbon signal around δ 20 ppm. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 200.07. |
Conclusion
This guide has outlined three robust and versatile methods for the synthesis of this compound. The Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling offers high yields under relatively mild conditions. The traditional Copper-Catalyzed Ullmann Condensation, while historically significant, generally requires more forcing conditions. Nickel-Catalyzed C-S Cross-Coupling presents a promising and cost-effective alternative. The choice of method will depend on factors such as available starting materials, desired scale, and laboratory equipment. For each method, careful optimization of reaction parameters is crucial to achieve high yields and purity of the target compound.
References
Physical and chemical properties of 2-Methyl diphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl diphenyl sulfide, also known as phenyl o-tolyl sulfide. This document summarizes its key characteristics, experimental protocols for its synthesis and analysis, and explores its chemical behavior.
Core Physical and Chemical Properties
This compound is an aromatic sulfide characterized by a phenyl group and a 2-methylphenyl (o-tolyl) group linked by a sulfur atom. Its core properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13963-35-4 | [1][2] |
| Molecular Formula | C₁₃H₁₂S | [2] |
| Molecular Weight | 200.3 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -34 °C | [3] |
| Boiling Point | 289.3 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents like alcohols and ethers; slightly soluble in water. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a common and efficient approach.
Palladium-Catalyzed C-S Cross-Coupling
A general and robust method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromotoluene or 2-iodotoluene) with thiophenol.[4]
Experimental Protocol:
Materials:
-
2-halotoluene (e.g., 2-bromotoluene)
-
Thiophenol
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the 2-halotoluene and thiophenol.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (usually several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Workflow:
Figure 1: General workflow for the palladium-catalyzed synthesis of this compound.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.1-2.5 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.0-7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 20-25 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The carbon attached to the sulfur atom is expected to be deshielded.
3.2. Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-S stretching vibration typically appears as a weak band in the 600-800 cm⁻¹ region.[7][8]
3.3. Mass Spectrometry (MS) In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 200. Fragmentation patterns would likely involve the loss of the methyl group (M-15), cleavage of the C-S bonds, and fragmentation of the aromatic rings.[9]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the sulfide linkage and the two aromatic rings.
4.1. Oxidation The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (mCPBA).[10][11] The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate product.
References
- 1. This compound | 13963-35-4 [chemicalbook.com]
- 2. This compound CAS#: 13963-35-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Diphenyl sulfide [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Guide on the Safe Handling of Phenyl Sulfides for Research and Development
An In-depth Review of Safety Data for 2-Methyl Diphenyl Sulfide and its Parent Compound, Diphenyl Sulfide
Substance Identification and Properties
This compound is an organosulfur compound utilized in the preparation of aryl halides.[1][2] Due to the limited specific safety data for this derivative, this guide will focus on the well-documented properties of Diphenyl Sulfide.
Diphenyl Sulfide is a colorless liquid characterized by an unpleasant, stench-like odor.[3][4] It is classified as an aromatic sulfide.[4]
Table 1: Physical and Chemical Properties of Diphenyl Sulfide (CAS: 139-66-2)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | (C₆H₅)₂S | [4] |
| Molecular Weight | 186.27 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Unpleasant stench | [3] |
| Boiling Point | 296 °C / 564.8 °F | [3][5] |
| Melting Point | -40 °C / -40 °F | [3] |
| Flash Point | > 112 °C / > 233.6 °F (closed cup) | [3] |
| Density | 1.110 - 1.113 g/cm³ at 20 °C | [3][4] |
| Vapor Density | 6.42 (Air = 1.0) | [3][4] |
| Water Solubility | Insoluble or difficult to mix | [3][6] |
| Solubility | Soluble in diethyl ether, benzene, carbon disulfide | [4] |
| Refractive Index | n20/D 1.6327 |[5] |
Hazard Identification and GHS Classification
Diphenyl Sulfide is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, skin irritation, and significant aquatic toxicity.[6]
Table 2: GHS Hazard Classification for Diphenyl Sulfide
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[6][7] |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[6][7] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[4] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | GHS09 (Environment) |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment)[6] |
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P391: Collect spillage.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Toxicological Information
The primary routes of acute exposure are ingestion and skin contact. Diphenyl sulfide is harmful if swallowed and causes skin irritation.[6]
Table 3: Acute Toxicity Data for Diphenyl Sulfide
| Route | Species | Value | Source(s) |
|---|---|---|---|
| Oral LD50 | Rat | 490 mg/kg | [6] |
| Oral LD50 | Rat (female) | 300 to 2000 mg/kg | [4] |
| Dermal LD50 | Rabbit | 11,300 mg/kg | [6] |
| Dermal LD50 | Rat (female) | > 5,000 mg/kg |[4][8] |
Toxicological Profile Summary:
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3] Based on available data, some sources state the classification criteria are not met.[6]
-
Respiratory or Skin Sensitization: Based on available data, the classification criteria are not met.[6]
-
Germ Cell Mutagenicity: Based on available data, the classification criteria are not met.[6]
-
Carcinogenicity: Not identified as a known or anticipated carcinogen by NTP, IARC, or OSHA.
-
Specific Target Organ Toxicity (STOT): May cause respiratory irritation.[8]
Experimental Protocols
The safety data sheets reviewed cite standard regulatory guidelines for toxicological testing but do not provide detailed in-house experimental protocols. For instance, dermal toxicity studies in rats were conducted following OECD Guideline 402, and inhalation toxicity assessments followed OECD Guideline 403.[8] Thermal decomposition characteristics were evaluated using Differential Scanning Calorimetry (DSC) as per OECD 113.[8] These standardized methods ensure reproducibility and comparability of data across different laboratories and regulatory bodies.
Handling, Storage, and Personal Protection
Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory setting.
7.1 Handling:
-
Handle only in a well-ventilated area or under a chemical fume hood.[3][9]
-
Avoid contact with skin and eyes.[3]
-
Do not breathe mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][9]
-
Do not eat, drink, or smoke when using this product.[3]
7.2 Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9]
-
Store away from heat, light, and incompatible materials.[3][10]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]
Table 4: Recommended Exposure Controls and Personal Protective Equipment
| Control | Specification | Source(s) |
|---|---|---|
| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [9] |
| Eye/Face Protection | Wear safety glasses with side-shields (EN 166) or goggles. | [3] |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber). | [3] |
| Skin/Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or EN 136 approved respirator may be necessary. |[3] |
Emergency Procedures and Spill Response
A systematic approach is required in the event of an accidental release to ensure personnel safety and environmental protection.
6.1 First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][6]
-
If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][9]
6.2 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[9]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[9]
6.3 Accidental Release Workflow: The following diagram outlines the logical workflow for responding to a spill of Diphenyl Sulfide.
Caption: Logical workflow for responding to a Diphenyl Sulfide spill.
References
- 1. This compound | 13963-35-4 [chemicalbook.com]
- 2. This compound CAS#: 13963-35-4 [m.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 5. Diphenyl sulfide 98 139-66-2 [sigmaaldrich.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. airgas.com [airgas.com]
Commercial Availability and Synthetic Methodologies of 2-Methyl Diphenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers of 2-Methyl diphenyl sulfide (CAS No. 13963-35-4), a key intermediate in organic synthesis. Additionally, it details established experimental protocols for its synthesis, which is crucial for researchers in drug discovery and materials science. The information is presented to facilitate comparison and procedural replication.
Introduction to this compound
This compound, also known as Phenyl o-Tolyl Sulfide, is an aromatic thioether. The diphenyl sulfide scaffold is a significant structural motif found in a variety of pharmaceuticals and agrochemicals.[1] Sulfur-containing functional groups are present in a wide array of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][3] Compounds incorporating the thioether linkage are explored for a range of biological activities. The targeted synthesis of derivatives such as this compound is therefore of considerable interest to the drug development community.
Commercial Suppliers
A number of chemical suppliers offer this compound. The following table summarizes publicly available data from various vendors to aid in procurement decisions. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Career Henan Chemical Co. | 99% | KG Quantities | $7.00 / KG (Last viewed May 2023)[4] | Price may vary. |
| Shanghai Longsheng chemical Co.,Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |
| Shandong Ono Chemical Co., Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |
| Capot Chemical Co.,Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |
| Zhejiang Shouerfu Chemical Trade Co. Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |
| Hangzhou Keying Chem Co., Ltd. | - | - | - | Lists this compound as a pharmaceutical intermediate.[5] |
| CymitQuimica | - | - | - | Lists the product under the TRC brand.[6] |
Data is based on information available from online chemical marketplaces and individual supplier websites. Researchers should contact suppliers directly for the most current information and to request certificates of analysis.
Synthetic Methodologies
The synthesis of unsymmetrical diaryl sulfides like this compound is typically achieved through cross-coupling reactions. Below are detailed protocols for common synthetic routes.
Palladium-Catalyzed C-S Cross-Coupling
This is a robust and versatile method for constructing the C-S bond, known for its broad substrate scope and high efficiency.[1] The following protocol is adapted for the synthesis of this compound from 2-bromotoluene and thiophenol.
Experimental Protocol:
Materials:
-
2-Bromotoluene (1.0 mmol, 1 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv.)[1]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 0.03 equiv.)[1]
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)[1]
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).[1]
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the addition of thiophenol (1.2 mmol).[1]
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir the mixture vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromotoluene is consumed.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether (20 mL).[1]
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional diethyl ether.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[1]
-
Characterization: Determine the yield and characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 13963-35-4 [chemicalbook.com]
- 5. 13963-35-4 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Reactivity of 2-Methyl diphenyl sulfide with common reagents
An In-depth Technical Guide to the Reactivity of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-tolyl phenyl sulfide, is an aromatic organosulfur compound. As a derivative of diphenyl sulfide, its chemical properties are of interest in synthetic organic chemistry and are relevant to the development of novel therapeutics, as the diphenyl sulfide scaffold is present in a range of biologically active molecules. The introduction of a methyl group at the 2-position of one of the phenyl rings introduces steric and electronic modifications that influence the molecule's reactivity compared to the parent diphenyl sulfide. This guide provides a comprehensive overview of the expected reactivity of this compound with common reagents, supported by data from analogous compounds and detailed experimental protocols.
Core Reactivity
The reactivity of this compound is primarily centered around three features: the nucleophilic sulfur atom, the two aromatic rings susceptible to electrophilic attack, and the potential for functionalization through metal-catalyzed processes.
Oxidation of the Sulfur Atom
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common transformation for diaryl sulfides.[1] The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate.[2] Selective oxidation to the sulfoxide is possible under controlled conditions, while stronger conditions or an excess of the oxidizing agent will lead to the sulfone.[1][3]
Reaction Pathway for Oxidation:
Caption: Oxidation of this compound.
Reduction of the Corresponding Sulfone
The reduction of the sulfone derivative of this compound back to the sulfide is a challenging but feasible transformation. Diisobutylaluminium hydride (DIBAL-H) has been shown to be an effective reagent for the reduction of various sulfones to their corresponding sulfides.[4]
Electrophilic Aromatic Substitution (EAS)
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents: the phenylthio group (-SPh) and the methyl group (-CH₃).
-
Phenylthio group (-SPh): This group is ortho, para-directing and activating due to the lone pairs on the sulfur atom that can be donated to the ring by resonance.
-
Methyl group (-CH₃): This group is also ortho, para-directing and activating due to hyperconjugation.
On the unsubstituted phenyl ring, electrophilic attack will be directed to the ortho and para positions relative to the sulfur atom. On the tolyl ring, the directing effects of the methyl and phenylthio groups are combined. The methyl group directs to its ortho and para positions, while the phenylthio group directs to its ortho and para positions. Steric hindrance from the ortho-methyl group and the sulfur bridge will likely influence the final product distribution, favoring substitution at the less hindered positions. For many electrophilic substitutions, the para position on the unsubstituted ring is the most likely site of reaction to minimize steric hindrance.[5]
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
Caption: Predicted EAS Regioselectivity.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[6] The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[7][8] The sulfide group can act as a weak DMG.[7] In this compound, lithiation could potentially occur at the position ortho to the sulfur on the unsubstituted ring or at the 6-position of the tolyl ring. The resulting aryllithium species can then react with various electrophiles.
Metal-Catalyzed Cross-Coupling Reactions
The synthesis of this compound itself, and its subsequent use in further cross-coupling reactions, can be achieved through metal-catalyzed methods. Palladium, nickel, and copper catalysts are commonly employed for the formation of carbon-sulfur bonds.[9] For instance, the reaction of an aryl halide with a thiophenol derivative in the presence of a suitable catalyst and base is a common route to diaryl sulfides.
Quantitative Data
Direct quantitative data for the reactions of this compound is scarce in the literature. However, data from analogous reactions of diphenyl sulfide and methyl phenyl sulfide can provide valuable insights into expected yields and reaction conditions.
Table 1: Representative Yields for Oxidation of Related Sulfides
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Methyl phenyl sulfide | H₂O₂ in glacial acetic acid | Methyl phenyl sulfoxide | 98 | [10] |
| Diphenyl sulfide | H₂O₂ / Vanadium catalyst | Diphenyl sulfoxide | 91.7 (conversion) | [1] |
Table 2: Representative Yields for Reduction of Related Sulfones
| Substrate | Reducing Agent | Product | Yield (%) | Reference |
| Diphenyl sulfone | DIBAL-H | Diphenyl sulfide | 57 | [4] |
Table 3: Representative Yields for Electrophilic Aromatic Substitution of Related Compounds
| Substrate | Reagents | Product | Yield (%) | Reference |
| Benzene | Thionyl chloride, AlCl₃ | Diphenyl sulfoxide | 85 | [11][12] |
| Benzene | Sulfur chloride, AlCl₃ | Diphenyl sulfide | 81-83 | [13] |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound, adapted from established procedures for similar compounds.
Protocol for the Oxidation of this compound to the Sulfoxide
This protocol is adapted from the oxidation of methyl phenyl sulfide using hydrogen peroxide.[10]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice-water bath.
-
Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl diphenyl sulfoxide.
-
Purify the product by column chromatography on silica gel if necessary.
General Experimental Workflow:
Caption: A general workflow for organic synthesis.
Protocol for Friedel-Crafts Acylation of this compound
This hypothetical protocol is based on standard Friedel-Crafts acylation procedures.
Materials:
-
This compound
-
Acetyl chloride (or another acyl halide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Standard glassware for reactions under anhydrous conditions
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous DCM.
-
Add the sulfide solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude acylated product.
-
Purify by column chromatography or recrystallization.
Relevance in Drug Development
The diphenyl sulfide core is considered a "privileged scaffold" in medicinal chemistry due to its structural and physicochemical properties that are conducive to binding with various biological targets. The introduction of substituents, such as the methyl group in this compound, allows for the fine-tuning of these properties, including lipophilicity, metabolic stability, and target-specific interactions. This makes substituted diphenyl sulfides valuable starting points for the design and synthesis of new therapeutic agents.
Conclusion
This compound exhibits a rich and varied reactivity profile. The sulfur atom can be selectively oxidized, and the aromatic rings can undergo electrophilic substitution with predictable, albeit complex, regioselectivity. Furthermore, modern synthetic methods like directed ortho-metalation and metal-catalyzed cross-coupling offer powerful strategies for its specific functionalization. While direct experimental data for this particular molecule is limited, a thorough understanding of the reactivity of the parent diphenyl sulfide and the principles of physical organic chemistry allows for a robust prediction of its chemical behavior. This knowledge is crucial for its application in synthetic chemistry and its potential use as a scaffold in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Synthetic Versatility of 2-Methyl Diphenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl diphenyl sulfide, a substituted aromatic thioether, serves as a versatile and valuable building block in modern organic synthesis. Its strategic placement of a methyl group on one of the phenyl rings, ortho to the sulfur atom, introduces unique steric and electronic properties that can be exploited to achieve a variety of chemical transformations. This technical guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows. The strategic importance of this compound lies in its utility as a precursor to a range of more complex molecular architectures, including polycyclic aromatic sulfur heterocycles, which are of significant interest in medicinal chemistry and materials science.
Core Applications and Synthetic Pathways
The primary applications of this compound in organic synthesis can be categorized into several key areas:
-
Palladium-Catalyzed Synthesis : The most common method for the preparation of this compound itself is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and good functional group tolerance.
-
Electrophilic Aromatic Substitution : The electron-rich nature of the phenyl rings allows for electrophilic substitution reactions, such as Friedel-Crafts acylation, to introduce new functional groups.
-
Oxidation to Sulfoxides and Sulfones : The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important intermediates in their own right, often exhibiting biological activity or serving as precursors for further transformations.
-
Intramolecular Cyclization Reactions : Perhaps the most significant application of this compound derivatives is their use in intramolecular cyclization reactions to construct fused ring systems like dibenzothiophenes and thioxanthenes.
Synthesis of this compound
The palladium-catalyzed cross-coupling of an aryl halide with a thiol is a robust and widely used method for the synthesis of diaryl sulfides.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-bromotoluene and thiophenol using a palladium-Xantphos catalyst system.
Materials:
-
2-Bromotoluene
-
Thiophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3.0 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Through a septum, add anhydrous toluene (5 mL) via syringe, followed by thiophenol (1.2 mmol, 1.2 equiv.).
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data for Diaryl Sulfide Synthesis
The following table summarizes representative yields for the synthesis of various substituted diphenyl sulfides using a similar palladium-catalyzed protocol.
| Entry | Aryl Halide | Thiol | Product | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | 4-Methylphenyl phenyl sulfide | 92 |
| 2 | 4-Bromoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 95 |
| 3 | 1-Bromonaphthalene | Thiophenol | Naphthyl phenyl sulfide | 90 |
| 4 | 4-Bromotoluene | 4-Chlorothiophenol | 4-Methylphenyl 4-chlorophenyl sulfide | 85 |
| 5 | 2-Bromopyridine | Thiophenol | 2-Pyridyl phenyl sulfide | 78 |
Workflow for Palladium-Catalyzed Synthesis
Workflow for the synthesis of this compound.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
The introduction of an acyl group onto the aromatic ring of this compound can be achieved through Friedel-Crafts acylation. This reaction typically proceeds at the para-position to the bulky sulfide group due to steric hindrance.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol outlines a general procedure for the acylation of an aromatic compound, which can be adapted for this compound.[1][2]
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methylene Chloride (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv.) in methylene chloride. Cool the mixture in an ice/water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equiv.) dissolved in methylene chloride to the cooled suspension.
-
Add a solution of this compound (1.0 equiv.) in methylene chloride dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the acylated product.
Logical Flow of Friedel-Crafts Acylation
Mechanism of Friedel-Crafts Acylation.
Oxidation of the Sulfide Bridge
The sulfur atom in this compound can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents. This transformation is crucial as sulfoxides and sulfones are important functional groups in many biologically active molecules.
Experimental Protocol: Oxidation to Sulfoxide and Sulfone
Protocol for Sulfoxide Synthesis: [3][4]
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Slowly add hydrogen peroxide (1.1-1.5 equiv.) to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., methylene chloride).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the sulfoxide.
Protocol for Sulfone Synthesis: [2][5][6]
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (catalyst)
Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol), add a catalytic amount of sodium tungstate dihydrate.
-
Add an excess of hydrogen peroxide (2.2-3.0 equiv.) to the mixture.
-
Heat the reaction mixture with stirring and monitor its progress by TLC.
-
Upon completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfone.
-
Purify by recrystallization or column chromatography.
Quantitative Data for Sulfide Oxidation
The following table provides representative data for the oxidation of various sulfides.
| Entry | Substrate | Oxidant | Product | Yield (%) |
| 1 | Methyl phenyl sulfide | H₂O₂ / Acetic Acid | Methyl phenyl sulfoxide | 98 |
| 2 | 4-Chlorophenyl methyl sulfide | O₂ / Br₂ / NaNO₂ | 4-Chlorophenyl methyl sulfoxide | 95 |
| 3 | Dibutyl sulfide | H₂O₂ / Acetic Acid | Dibutyl sulfoxide | 96 |
| 4 | Diphenyl sulfide | H₂O₂ / Na₂WO₄ | Diphenyl sulfone | >95 |
Oxidation Pathway
Oxidation states of the sulfur bridge.
Intramolecular Cyclization to Fused Heterocycles
Derivatives of this compound are excellent precursors for the synthesis of polycyclic aromatic sulfur heterocycles such as dibenzothiophenes and thioxanthenes through intramolecular cyclization reactions.
Synthesis of Dibenzothiophenes
Palladium-catalyzed C-H/C-S bond cleavage and subsequent cyclization of diaryl sulfides is a modern and efficient method for the synthesis of dibenzothiophenes.[1][7][8]
Experimental Protocol: Synthesis of 4-Methyl-dibenzothiophene
This protocol is based on a palladium-catalyzed intramolecular C-H/C-S coupling.[1][7][8]
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,6-Dimethylbenzoic acid (ligand/additive)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a sealed reaction tube, combine this compound (1.0 equiv.), palladium(II) acetate (0.15 equiv.), and 2,6-dimethylbenzoic acid (0.45 equiv.).
-
Add anhydrous toluene.
-
Reaction: Heat the mixture at 130 °C for 18 hours.
-
Workup and Purification: After cooling, the reaction mixture is purified directly by column chromatography on silica gel to afford 4-methyl-dibenzothiophene.
Quantitative Data for Dibenzothiophene Synthesis
| Entry | Substrate | Product | Yield (%) |
| 1 | Diphenyl sulfide | Dibenzothiophene | 85 |
| 2 | 2-Naphthyl phenyl sulfide | Benzo[b]naphtho[2,1-d]thiophene | 76 |
| 3 | 2,8-Dimethyl-diphenyl sulfide | 2,8-Dimethyldibenzothiophene | 82 |
Cyclization Pathway to Dibenzothiophene
Synthesis of 4-Methyl-dibenzothiophene.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its utility spans from being a target molecule in advanced cross-coupling reactions to a precursor for a variety of functionalized derivatives and complex heterocyclic systems. The methodologies outlined in this guide demonstrate the breadth of its applications and provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound. The continued development of novel catalytic systems and reaction conditions will undoubtedly expand the scope of transformations involving this compound and its derivatives, further solidifying its importance in the synthesis of novel chemical entities.
References
- 1. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 6. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl diphenyl sulfide via a palladium-catalyzed C-S cross-coupling reaction. This methodology is a cornerstone in modern organic synthesis, offering a robust and versatile route for the formation of diaryl thioethers, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]
Introduction
The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-S cross-coupling reactions, providing an efficient method for the synthesis of diaryl sulfides.[3][4][5] This approach involves the coupling of an aryl halide with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction is valued for its high functional group tolerance, broad substrate scope, and generally high yields.[1][6] This protocol focuses on the synthesis of this compound, a specific diaryl sulfide, by coupling an ortho-substituted aryl halide with thiophenol.
Reaction Principle and Catalytic Cycle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 2-bromotoluene (or 2-iodotoluene) and thiophenol. The catalytic cycle, a fundamental concept in understanding such reactions, generally proceeds through three key steps: oxidative addition, transmetalation (or thiolate coordination), and reductive elimination.[1][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[7][8]
-
Transmetalation/Thiolate Coordination: The thiol (Ar'-SH) reacts with the base to form a thiolate anion (Ar'-S⁻), which then coordinates to the palladium center, displacing the halide and forming an Ar-Pd(II)-SAr' complex.[1][9]
-
Reductive Elimination: The desired diaryl sulfide (Ar-S-Ar') is formed from the Pd(II) complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
Below is a diagram illustrating the catalytic cycle for this C-S cross-coupling reaction.
Caption: Catalytic cycle for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound using a reliable palladium-Xantphos catalytic system.[6]
Materials:
-
2-Bromotoluene (1.0 mmol, 1.0 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., diethyl ether, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).[6]
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
-
Reagent Addition:
-
Reaction:
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[6]
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Determine the yield and characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).[6]
-
The general workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Data Presentation: Reaction Parameters and Yields
The efficiency of the palladium-catalyzed synthesis of diaryl sulfides is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the synthesis of various diaryl thioethers, which can be extrapolated to optimize the synthesis of this compound.[1]
| Aryl Halide | Thiol | Pd. Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Thiophenol | Pd₂(dba)₃ (1) | Xantphos (4) | K₃PO₄ (2) | Toluene | 110 | 95[1] |
| 4-Iodoanisole | Thiophenol | Pd(OAc)₂ (2) | DPEPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 92[1] |
| 1-Bromonaphthalene | 4-Methylthiophenol | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2) | Toluene | 110 | 88[1] |
| 4-Chlorobenzonitrile | Thiophenol | Pd₂(dba)₃ (2) | tBuXPhos (6) | K₃PO₄ (2) | Toluene | 120 | 78[1] |
| 2-Bromopyridine | 2-Naphthalenethiol | Pd(OAc)₂ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 91[1] |
This data is representative of diaryl sulfide synthesis and serves as a guideline. Actual yields for this compound may vary.
Conclusion
The palladium-catalyzed C-S cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound and other diaryl thioethers. The provided protocol, based on a well-established palladium-Xantphos system, offers a reliable starting point for researchers. Optimization of reaction conditions, guided by the provided data, can lead to high yields of the desired product. This methodology is a valuable tool for chemists in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Methyl Diphenyl Sulfide via C-S Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methyl diphenyl sulfide and its derivatives through transition-metal-catalyzed carbon-sulfur (C-S) cross-coupling reactions. Diaryl sulfides are significant structural motifs in numerous pharmaceuticals, agrochemicals, and materials.[1][2] The methodologies described herein focus on palladium- and copper-catalyzed systems, which are robust and versatile for the formation of C-S bonds.[3][4]
Introduction to C-S Cross-Coupling Reactions
The formation of a carbon-sulfur bond, particularly for the synthesis of diaryl thioethers, is a cornerstone of modern organic chemistry.[1] Transition-metal catalysis, predominantly using palladium and copper, has emerged as the most efficient and versatile strategy for these transformations.[5] These reactions typically involve the coupling of an aryl halide or triflate with a thiol.[1][4] The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, coordination of the thiolate, and reductive elimination to form the diaryl sulfide and regenerate the active catalyst.[1]
While this compound is not extensively documented as a specialized ligand in cross-coupling reactions due to the relatively weak coordinating ability of simple thioethers, its synthesis is of significant interest.[1] The protocols provided below are representative of general and adaptable methods for the synthesis of substituted diphenyl sulfides, including this compound.
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of C-S cross-coupling reactions. Below is a summary of typical reaction conditions for palladium- and copper-catalyzed systems, which can be adapted for the synthesis of this compound.
| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, CuO nanoparticles |
| Typical Loading | 1-5 mol% | 1-10 mol% |
| Ligand | Xantphos, dppf, PPh₃ | Often ligand-free, or phenanthroline |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | K₂CO₃, KOH, NEt₃ |
| Solvent | Toluene, Dioxane, DMF | DMF, NMP, DMA, or neat |
| Temperature | 80-120 °C | Room Temperature to 110 °C |
| Reaction Time | 6-24 hours | 12-24 hours |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the palladium-catalyzed cross-coupling of 2-bromotoluene with thiophenol. This method is adapted from established procedures for the synthesis of substituted diphenyl sulfides.[4]
Materials:
-
2-Bromotoluene (1.0 mmol, 1.0 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv.)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.03 mmol, 0.03 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Add thiophenol (1.2 mmol) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromotoluene is consumed.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: Copper-Catalyzed Ligand-Free Synthesis of this compound
This protocol provides a ligand-free method for the synthesis of this compound using a copper catalyst, adapted from general procedures for C-S cross-coupling.[3] This approach is often more cost-effective and environmentally friendly.
Materials:
-
2-Iodotoluene (1.0 mmol, 1.0 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Reaction vessel (e.g., sealed tube)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 2-iodotoluene (1.0 mmol), thiophenol (1.2 mmol), CuI (0.025 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (3 mL) to the vessel.
-
-
Reaction:
-
Seal the vessel and heat the mixture in an oil bath at 110 °C for 24 hours with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography to yield pure this compound.
-
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for palladium-catalyzed C-S cross-coupling and a typical experimental workflow.
Caption: General catalytic cycle for Pd-catalyzed C-S cross-coupling.
References
Applications of 2-Methyl Diphenyl Sulfide in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-methyl diphenyl sulfide in the synthesis of advanced materials. The information presented is grounded in analogous applications of similar diaryl sulfide compounds and is intended to serve as a comprehensive guide for pioneering new materials with tailored properties.
Application Note I: Synthesis of High-Performance Poly(2-methyl-1,4-phenylene sulfide)
Introduction:
Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The introduction of a methyl group onto the phenyl ring, as in poly(2-methyl-1,4-phenylene sulfide) [P(2-M)PS], is anticipated to modify the polymer's properties, potentially leading to improved solubility and processability while maintaining high thermal performance. This application note details the synthesis of P(2-M)PS via oxidative polymerization of a disulfide precursor derived from this compound.
Potential Applications:
The tailored properties of P(2-M)PS make it a candidate for a variety of demanding applications, including:
-
Automotive Components: Fuel system components, electrical connectors, and under-the-hood parts requiring high heat and chemical resistance.
-
Electronics: Encapsulants, connectors, and circuit boards where high-temperature stability and dimensional accuracy are critical.
-
Industrial Coatings: Protective coatings for chemical processing equipment due to its excellent solvent resistance.
Experimental Protocol: Oxidative Polymerization for P(2-M)PS Synthesis
This protocol is adapted from the synthesis of similar methylated phenylene sulfide polymers.[3] The first step involves the conversion of this compound to its corresponding disulfide, which then undergoes oxidative polymerization.
Step 1: Synthesis of Bis(4-chloro-2-methylphenyl) Disulfide (Intermediate)
A detailed protocol for the synthesis of substituted diphenyl sulfides can be found in the literature, often involving a palladium-catalyzed cross-coupling reaction. For this application, we will focus on the subsequent polymerization step.
Step 2: Oxidative Polymerization of Bis(4-chloro-2-methylphenyl) Disulfide
Materials:
-
Bis(4-chloro-2-methylphenyl) disulfide
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (as an alternative oxidant)[3]
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Gas inlet/outlet
-
Heating mantle with temperature controller
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen or argon gas for 30 minutes to establish an inert atmosphere.
-
Reactant Addition: To the flask, add bis(4-chloro-2-methylphenyl) disulfide and diphenyl ether.
-
Heating: Heat the mixture to 120 °C under a continuous flow of the inert gas to ensure the reactants are fully dissolved.
-
Catalyst and Acid Addition: Introduce the vanadyl acetylacetonate catalyst followed by the dropwise addition of trifluoromethanesulfonic acid.
-
Polymerization: Maintain the reaction temperature at 120-150 °C for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of methanol while stirring vigorously. The polymer will precipitate as a solid.
-
Purification: Collect the polymer by filtration. Wash the polymer repeatedly with hot methanol and then with hot deionized water to remove any residual catalyst, unreacted monomer, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight.
Hypothetical Quantitative Data:
The following table presents the anticipated properties of P(2-M)PS based on data from analogous polymers like PPS and poly(2,5-dimethyl-1,4-phenylenesulfide).[1][2][4]
| Property | Expected Value for P(2-M)PS | Reference Polymer (PPS)[4] |
| Glass Transition (Tg) | ~95 °C | 90 °C |
| Melting Temperature (Tm) | ~275 °C | 280 °C |
| Decomposition Temp. (TGA) | > 500 °C | > 500 °C |
| Tensile Strength | 70 - 80 MPa | ~75 MPa |
| Elongation at Break | 2 - 3 % | 1.5 % |
Note: These values are estimations and require experimental verification.
Diagram: Proposed Oxidative Polymerization Pathway
Caption: Proposed pathway for the oxidative polymerization of a disulfide monomer.
Application Note II: this compound as a Monomer for High Refractive Index Polymers
Introduction:
Polymers with high refractive indices are crucial for advanced optical applications, including anti-reflection coatings, optical lenses, and encapsulation materials for light-emitting diodes (OLEDs).[5][6] The incorporation of sulfur-containing aromatic moieties, such as diphenyl sulfide, is a known strategy to increase the refractive index of a polymer due to the high polarizability of the sulfur atom.[5] this compound can be functionalized to create a monomer that, when copolymerized, imparts a high refractive index to the resulting material. The methyl group may also enhance solubility in common organic solvents, facilitating processing.
Potential Applications:
-
Optical Coatings: As a component in anti-reflection coatings for solar cells and displays.[7]
-
OLEDs: For light out-coupling layers to improve device efficiency.[5]
-
Advanced Lenses: In the manufacturing of lightweight, high-refractive-index lenses for eyewear and cameras.
Experimental Protocol: Synthesis of a High Refractive Index Copolymer
This protocol describes the synthesis of a copolymer of styrene and a custom monomer derived from this compound.
Step 1: Synthesis of 4-Vinyl-2'-methyl diphenyl sulfide (Monomer)
This step would involve a multi-step synthesis, likely starting with the bromination of this compound followed by a Stille or Suzuki coupling to introduce a vinyl group. For the purpose of this protocol, we assume the monomer is available.
Step 2: Free Radical Copolymerization
Materials:
-
4-Vinyl-2'-methyl diphenyl sulfide (V-2MDPS)
-
Styrene (freshly distilled)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath with temperature controller
-
Vacuum line
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the desired molar ratio of V-2MDPS and styrene in toluene. Add AIBN (typically 1 mol% relative to the total monomers).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Precipitation: After the reaction, cool the flask to room temperature and pour the viscous solution into a large volume of methanol to precipitate the copolymer.
-
Purification: Filter the precipitated polymer and redissolve it in a minimal amount of toluene. Re-precipitate the polymer in methanol to further purify it.
-
Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Hypothetical Quantitative Data:
The refractive index of the resulting copolymer is expected to increase with the incorporation of the V-2MDPS monomer.
| Copolymer Composition (molar ratio V-2MDPS:Styrene) | Expected Refractive Index (at 589 nm) |
| 0:100 (Polystyrene) | 1.59 |
| 10:90 | 1.61 |
| 25:75 | 1.63 |
| 50:50 | 1.65 |
Note: These values are estimations and will depend on the final molecular weight and composition of the copolymer. Experimental verification is required.
Diagram: Experimental Workflow for High Refractive Index Polymer Synthesis
Caption: Workflow for the synthesis of a high refractive index copolymer.
References
- 1. Polyphenylene sulphide (PPS): Properties, applications and processing [kdfeddersen.com]
- 2. researchgate.net [researchgate.net]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. dic-global.com [dic-global.com]
- 5. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2-Methyl Diphenyl Sulfide as a Precursor for Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl halides are indispensable building blocks in modern organic synthesis, serving as key precursors in a myriad of cross-coupling reactions that form the backbone of pharmaceutical and materials science research. The regioselective synthesis of substituted aryl halides is therefore a critical endeavor. 2-Methyl diphenyl sulfide has emerged as a versatile and readily available starting material for the targeted synthesis of a variety of aryl halides. The strategic placement of the methyl and phenylthio groups on the aromatic ring allows for controlled halogenation, affording valuable intermediates for further synthetic transformations.
This document provides detailed application notes and experimental protocols for the conversion of this compound into various aryl halides. The methodologies discussed herein leverage both direct electrophilic halogenation and a multi-step sequence involving nitration, reduction, and subsequent Sandmeyer or Balz-Schiemann reactions.
Application 1: Direct Regioselective Halogenation
The electron-donating nature of the methyl and phenylthio groups activates the aromatic ring of this compound towards electrophilic substitution. This allows for direct halogenation at specific positions, primarily para to the activating phenylthio group.
Experimental Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol describes the selective bromination of this compound at the 4-position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 mmol) in one portion.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-bromo-2-methyl diphenyl sulfide.
Experimental Protocol: Regioselective Chlorination using Sulfuryl Chloride
This protocol outlines the selective chlorination of this compound.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 equiv) in dichloromethane.
-
Add anhydrous aluminum chloride (0.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.1 equiv) dropwise via the dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Slowly pour the reaction mixture into ice water with vigorous stirring.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-chloro-2-methyl diphenyl sulfide.
Quantitative Data for Direct Halogenation:
| Halogen | Reagent | Solvent | Catalyst | Temperature | Time | Yield (%) |
| Br | NBS | Acetonitrile | None | 0 °C to RT | Overnight | ~90%[1] |
| Cl | SO₂Cl₂ | Dichloromethane | AlCl₃ | 0 °C to RT | 3 h | High |
Application 2: Multi-step Synthesis of Aryl Halides via Diazonium Salts
For the synthesis of aryl halides where direct halogenation is not feasible or regioselective, a robust multi-step sequence involving nitration, reduction, and a subsequent Sandmeyer or Balz-Schiemann reaction is employed. This approach offers excellent control over the position of the halogen atom.
Logical Workflow for Multi-step Synthesis
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Methyl Diphenyl Sulfide
Introduction
2-Methyl diphenyl sulfide is an organic sulfide that serves as a key intermediate in various chemical syntheses. The accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research and development in the pharmaceutical and chemical industries. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method utilizes a reverse-phase C18 column with UV detection, offering high specificity and sensitivity.
Principle
This method is based on reverse-phase HPLC, where the separation of this compound from potential impurities is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The compound is detected and quantified by its ultraviolet (UV) absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters, which are based on methods for the closely related diphenyl sulfide.[1][2][3]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (ACN) / Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[1][2] |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 10 µL |
Preparation of Solutions
a. Mobile Phase Preparation: To prepare 1 L of the 70:30 (v/v) ACN/Water mobile phase, mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a suitable method such as sonication or vacuum filtration.
b. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
c. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
d. Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Calibration and Quantification
Inject each working standard solution in duplicate. Construct a calibration curve by plotting the peak area of this compound against its concentration. Perform a linear regression analysis on the data. The concentration of this compound in the prepared sample solutions can be determined using the generated calibration curve.
Data Presentation
The following tables represent typical data obtained using this method.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 543210 | 1.1 | 5500 |
| 2 | 5.22 | 545678 | 1.1 | 5520 |
| 3 | 5.21 | 544321 | 1.2 | 5480 |
| 4 | 5.23 | 546789 | 1.1 | 5510 |
| 5 | 5.22 | 543987 | 1.2 | 5490 |
| Mean | 5.22 | 544797 | 1.14 | 5500 |
| % RSD | 0.17 | 0.28 | - | - |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 21543 |
| 5 | 108765 |
| 10 | 216543 |
| 25 | 544797 |
| 50 | 1098765 |
| 100 | 2187654 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 21850x + 1234 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Note: Analysis of 2-Methyl Diphenyl Sulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 2-Methyl diphenyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for purity assessment, impurity profiling, and metabolic studies in drug development and chemical synthesis. The protocol details sample preparation, GC-MS instrumentation parameters, and data analysis. Representative data and a discussion of the expected fragmentation patterns are also presented to aid in the identification and characterization of this compound.
Introduction
This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its purity and the profile of any impurities can significantly impact the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[1] This document outlines a robust GC-MS method for the analysis of this compound, providing researchers with a reliable protocol for their analytical needs.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Anhydrous sodium sulfate
-
Volumetric flasks
-
Micropipettes
-
GC vials with inserts
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a 10 mL volumetric flask with dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
For purity analysis of a neat sample, prepare a 1 mg/mL solution in dichloromethane.
-
For samples in a complex matrix (e.g., reaction mixture, biological sample), a liquid-liquid extraction may be necessary.
-
To an appropriate amount of the sample, add an equal volume of dichloromethane.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Collect the organic (bottom) layer containing the this compound.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean GC vial.
-
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the GC-MS analysis of this compound and can be adapted for various instruments.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis[1] |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temperature | 230 °C[1] |
| MS Transfer Line Temp. | 280 °C[1] |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve. The purity of a sample can be estimated using the area normalization method, assuming a similar response factor for any impurities.
Table 2: Representative Quantitative Data for a Purity Assessment of a Substituted Diphenyl Sulfide
| Compound | Retention Time (min) | Peak Area | Area % |
| This compound | 12.5 | 9950000 | 99.50 |
| Impurity 1 (e.g., Diphenyl disulfide) | 15.2 | 35000 | 0.35 |
| Impurity 2 (e.g., Thiophenol) | 8.1 | 15000 | 0.15 |
Note: This data is illustrative and based on typical results for related phenyl sulfides. Actual results may vary.[1]
Qualitative Analysis and Fragmentation Pattern
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. The molecular weight of this compound (C₁₃H₁₂S) is 200.31 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 200.
The fragmentation of this compound under EI conditions is predicted to involve several key pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 185.
-
Cleavage of the C-S bond: This can lead to the formation of a phenyl radical (m/z 77) or a methylphenyl radical (m/z 91). The corresponding sulfur-containing fragments would be the thiophenolate radical cation (m/z 109) and the methylthiophenolate radical cation (m/z 123).
-
Rearrangement and loss of H₂S: This is a common fragmentation pathway for sulfur-containing aromatic compounds.
-
Formation of a tropylium ion: The methylphenyl fragment (m/z 91) can rearrange to the stable tropylium ion.
Figure 1: Predicted Mass Spectrum of this compound
A representative mass spectrum would be displayed here, showing the molecular ion at m/z 200 and major fragment ions at m/z 185, 123, 109, 91, and 77.
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters will enable researchers to achieve high-quality data for both qualitative and quantitative assessments. The provided information on the expected fragmentation pattern will aid in the confident identification of the target compound and its potential impurities. This method is well-suited for implementation in quality control laboratories and research settings involved in the synthesis and application of this compound.
References
Application Note: Monitoring the Oxidation of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to monitoring the selective oxidation of 2-methyl diphenyl sulfide to its corresponding sulfoxide and sulfone. The controlled oxidation of sulfides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where sulfoxides and sulfones are common moieties in drug candidates. This document outlines detailed protocols for the oxidation reaction and its real-time monitoring using various analytical techniques. It includes methods for achieving high selectivity for either the sulfoxide or the sulfone product. Furthermore, quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
The oxidation of this compound proceeds in a stepwise manner, first yielding 2-methyl diphenyl sulfoxide and subsequently 2-methyl diphenyl sulfone upon further oxidation. The selective synthesis of either the sulfoxide or the sulfone is of significant interest in medicinal chemistry and materials science. Achieving high selectivity depends on the careful control of reaction parameters such as the choice of oxidant, catalyst, solvent, and temperature.[1] Hydrogen peroxide is a commonly employed "green" oxidizing agent due to its environmental benignity, with water as the only byproduct.[2] However, the uncatalyzed reaction can be slow, often necessitating the use of catalysts like transition metal complexes to enhance reaction rates and selectivity.[1]
Effective monitoring of the reaction progress is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product selectivity. This note details the application of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the consumption of the starting sulfide and the formation of the sulfoxide and sulfone products.
Reaction Pathway
The oxidation of this compound follows a sequential pathway. The initial oxidation of the sulfide produces the corresponding sulfoxide. Further oxidation of the sulfoxide yields the sulfone.
Caption: Oxidation pathway of this compound.
Experimental Protocols
Materials
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid[2]
-
Sodium Tungstate Dihydrate (Catalyst for sulfone synthesis)[1]
-
Molybdenum-based catalyst (for sulfoxide synthesis)[1]
-
Ethyl Acetate
-
Hexanes
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Saturated aqueous solution of Sodium Sulfite
-
TLC plates (silica gel 60 F254)[3]
-
Developing chamber
-
UV lamp (254 nm)[3]
Protocol 1: Selective Oxidation to 2-Methyl Diphenyl Sulfoxide
This protocol is designed for the selective formation of the sulfoxide with minimal over-oxidation to the sulfone.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).[2]
-
Addition of Oxidant: At room temperature, add 30% aqueous hydrogen peroxide (8 mmol) dropwise to the stirred solution.[2]
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC).[3][4]
-
TLC Procedure:
-
Prepare a TLC plate by drawing a baseline in pencil.[4]
-
Spot the starting material (a solution of this compound in a volatile solvent) and the reaction mixture on the baseline.[4]
-
Develop the TLC plate in a chamber containing a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). A good starting ratio is 4:1 (hexanes:ethyl acetate).[3]
-
Visualize the spots under a UV lamp (254 nm). The starting sulfide will be less polar than the sulfoxide product, resulting in a higher Rf value for the sulfide.[3]
-
The reaction is complete when the starting material spot is no longer visible.
-
-
-
Work-up:
-
Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.[1]
-
Extract the product with dichloromethane (3 x 15 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-methyl diphenyl sulfoxide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation to 2-Methyl Diphenyl Sulfone
This protocol is optimized for the complete oxidation of the sulfide to the sulfone.[1]
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol), add sodium tungstate dihydrate (a catalytic amount).[1]
-
Addition of Oxidant: Add an excess of 30% aqueous hydrogen peroxide.
-
Heating: Heat the reaction mixture to facilitate the complete oxidation.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. In this case, you will observe the disappearance of the starting material and the intermediate sulfoxide, and the appearance of the more polar sulfone spot (lower Rf value).
-
Work-up:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Analytical Monitoring Workflow
A systematic workflow is essential for accurate and efficient reaction monitoring.
Caption: General workflow for monitoring the oxidation reaction.
Data Presentation
The progress of the oxidation can be quantified using chromatographic techniques like HPLC or GC. The following tables present hypothetical, yet representative, data for the selective oxidation to the sulfoxide and the complete oxidation to the sulfone.
Table 1: Selective Oxidation to 2-Methyl Diphenyl Sulfoxide
| Reaction Time (min) | This compound (%) | 2-Methyl Diphenyl Sulfoxide (%) | 2-Methyl Diphenyl Sulfone (%) |
| 0 | 100 | 0 | 0 |
| 15 | 65 | 34 | 1 |
| 30 | 30 | 68 | 2 |
| 60 | 5 | 93 | 2 |
| 120 | <1 | 97 | 2 |
Table 2: Oxidation to 2-Methyl Diphenyl Sulfone
| Reaction Time (hours) | This compound (%) | 2-Methyl Diphenyl Sulfoxide (%) | 2-Methyl Diphenyl Sulfone (%) |
| 0 | 100 | 0 | 0 |
| 1 | 20 | 75 | 5 |
| 2 | 2 | 48 | 50 |
| 4 | <1 | 5 | 95 |
| 6 | 0 | <1 | >99 |
Advanced Monitoring Techniques
While TLC provides a quick qualitative assessment, HPLC and GC-MS offer quantitative data.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the components of the reaction mixture. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically effective for separating the nonpolar sulfide, the moderately polar sulfoxide, and the more polar sulfone. Detection is commonly performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and thermally stable compounds. It provides both separation (GC) and identification (MS) of the reaction components. The mass spectrometer can confirm the identity of the sulfide, sulfoxide, and sulfone by their respective molecular ion peaks and fragmentation patterns.
Troubleshooting and Considerations
-
Over-oxidation: In the synthesis of the sulfoxide, over-oxidation to the sulfone is a common side reaction. This can be minimized by careful control of the oxidant stoichiometry and reaction temperature.[2]
-
Incomplete Reaction: If the reaction to the sulfone is incomplete, increasing the reaction temperature or adding more oxidant may be necessary.
-
TLC Spotting: Ensure the spotted samples on the TLC plate are concentrated enough for visualization but not so concentrated that they cause streaking.[4]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity.[2] Acetic acid is effective for the selective oxidation to the sulfoxide.[2]
Conclusion
This application note provides detailed protocols and monitoring strategies for the oxidation of this compound. By employing the described analytical techniques, researchers can effectively track the reaction progress, optimize conditions for desired selectivity, and ensure high yields of either the sulfoxide or sulfone product. The provided workflows and data tables serve as a practical guide for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Application Note: Purification of 2-Methyl Diphenyl Sulfide by Silica Gel Column Chromatography
Introduction
2-Methyl diphenyl sulfide is a substituted aromatic sulfide of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and materials.[1] Synthesis of such compounds, often through metal-catalyzed cross-coupling reactions, typically yields a crude product containing unreacted starting materials, catalysts, and side-products.[1] Effective purification is therefore a critical step to obtain the compound in high purity for subsequent applications and characterization. Flash column chromatography using silica gel is a standard and highly effective method for the purification of moderately polar organic compounds like this compound. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).[2]
Principle of Separation
The separation of this compound from impurities relies on the principle of polarity. Silica gel, the stationary phase, is a highly polar adsorbent. Compounds with greater polarity will adhere more strongly to the silica gel and thus move more slowly down the column. Non-polar compounds will have weaker interactions and will be eluted more quickly by the mobile phase. By starting with a non-polar mobile phase and gradually increasing its polarity, compounds can be eluted sequentially according to their polarity. For this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective.[1][3] The optimal solvent ratio is first determined using Thin Layer Chromatography (TLC) to achieve good separation and a target Retention Factor (Rf) of approximately 0.2-0.3 for the desired product.[3]
Experimental Protocol
This protocol provides a detailed procedure for the purification of this compound from a crude reaction mixture using flash column chromatography.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading, optional)
-
Anhydrous sodium sulfate
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F254)
-
Deuterated chloroform (for NMR analysis)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel (for solvent reservoir)
-
Erlenmeyer flasks and beakers
-
Round-bottom flasks
-
Rotary evaporator
-
Test tubes or fraction collector vials
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass capillaries for TLC spotting
-
Cotton or glass wool
-
Air or nitrogen line with regulator for gentle pressure
-
2. Determination of Eluent System via TLC
Before packing the column, the optimal mobile phase must be determined.
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.
-
Spot the crude mixture onto a TLC plate.
-
Develop the plates in separate TLC chambers, each containing one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp.
-
Select the solvent system that provides good separation between the this compound spot and its impurities, aiming for an Rf value of 0.2-0.3 for the product.[3] This Rf provides a good balance between retention and elution time on the column.
3. Column Preparation (Wet Packing Method)
-
Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]
-
Add a thin (approx. 1 cm) layer of sand over the plug.[3]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.[3]
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to ensure the silica packs down evenly and to remove any air bubbles.[2][3]
-
Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Crucially, do not let the silica gel run dry at any stage. [2]
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.[3]
4. Sample Loading
-
Dissolve the crude this compound in the minimum amount of a volatile solvent (e.g., dichloromethane or the eluent itself).[3]
-
Carefully add the dissolved sample solution dropwise onto the center of the top sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand layer.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is adsorbed onto the stationary phase. Repeat this wash step 2-3 times.
5. Elution and Fraction Collection
-
Carefully fill the top of the column with the eluent. For larger columns, a separatory funnel can be used as a solvent reservoir.
-
Begin eluting the column by opening the stopcock to achieve a steady flow. Gentle air or nitrogen pressure can be applied to the top of the column to increase the flow rate (flash chromatography).[3]
-
Collect the eluate in sequentially numbered test tubes or flasks.[2]
-
If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[3]
6. Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[3] Spot the starting crude mixture, the desired product, and several fractions on the same TLC plate for comparison.
-
Combine the fractions that contain only the pure product into a pre-weighed round-bottom flask.[4]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[3][4]
-
Determine the yield and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).[1]
Data Presentation
The following table summarizes representative parameters for the purification of diphenyl sulfide derivatives by column chromatography. The exact conditions for this compound should be optimized experimentally.
| Parameter | Description | Recommended Value/Condition |
| Technique | Adsorption Chromatography | Flash Column Chromatography |
| Stationary Phase | Adsorbent Material | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Solvent System | Hexanes / Ethyl Acetate Gradient |
| TLC Analysis | Target Rf for Product | ~0.2 - 0.3[3] |
| Silica to Crude Ratio | Amount of Stationary Phase | 30:1 to 100:1 by weight[3] |
| Fraction Monitoring | Analytical Method | Thin Layer Chromatography (TLC) with UV visualization |
Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for purification by column chromatography.
References
Application Notes and Protocols for Reactions Involving 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-methyl diphenyl sulfide. This document includes detailed protocols for its synthesis, common reactions, and characterization, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being palladium-catalyzed cross-coupling reactions and the Ullmann condensation.
Palladium-Catalyzed C-S Cross-Coupling
This method offers high yields and good functional group tolerance under relatively mild conditions. The reaction involves the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a ligand.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol, 1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos; 0.03 mmol, 3.0 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by thiophenol (1.2 mmol, 1.2 equiv.) and cesium carbonate (Cs₂CO₃; 1.4 mmol, 1.4 equiv.).
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~90 |
| 2-Iodotoluene | Thiophenol | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | 18 | ~88 |
Experimental Workflow:
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-S bonds, typically requiring higher temperatures and a copper catalyst.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-iodotoluene (1.0 equiv.), thiophenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper powder (1.5 equiv.).[2]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Reaction: Stir the mixture under an inert atmosphere and heat to 180 °C for 24 hours.[2]
-
Workup and Purification: Follow a similar workup and purification procedure as described for the palladium-catalyzed reaction.
Reactions of this compound
This compound can undergo various transformations, including oxidation of the sulfur atom and electrophilic substitution on the aromatic rings.
Oxidation to Sulfoxide and Sulfone
The sulfur atom in this compound can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents.[4][5][6][7]
Protocol for Oxidation to 2-Methyl Diphenyl Sulfoxide:
-
Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL) in a round-bottom flask.[4]
-
Catalyst Addition: Add a catalytic amount of a molybdenum-based catalyst, for instance, MoO₂(acac)₂ (20 mg).[4]
-
Oxidant Addition: With vigorous stirring at room temperature, add 1.2 equivalents of 30% aqueous hydrogen peroxide dropwise.[4]
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the excess peroxide with a saturated aqueous solution of sodium sulfite.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Protocol for Oxidation to 2-Methyl Diphenyl Sulfone:
-
Reaction Setup: In a flask, prepare a mixture of sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phenylphosphonic acid in the presence of a phase-transfer catalyst like methyltrioctylammonium hydrogensulfate.[4]
-
Reagent Addition: Add this compound to the flask.
-
Oxidant Addition: Add an excess of 30% aqueous hydrogen peroxide.
-
Reaction: Heat the mixture to approximately 90 °C and monitor by TLC.[4]
-
Workup and Purification: After cooling, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product to obtain pure 2-methyl diphenyl sulfone.
Quantitative Data for Oxidation:
| Substrate | Product | Oxidant | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| This compound | 2-Methyl Diphenyl Sulfoxide | H₂O₂ (1.2 eq) | MoO₂(acac)₂ | EtOH | RT | High |
| This compound | 2-Methyl Diphenyl Sulfone | H₂O₂ (excess) | Na₂WO₄·2H₂O | - | 90 | High |
Reaction Pathway:
Electrophilic Aromatic Substitution
The sulfide group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the para-position is generally favored due to reduced steric hindrance from the non-planar arrangement of the phenyl rings.[8]
General Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane (DCM) in a flask cooled in an ice bath.
-
Substrate Addition: Add a solution of this compound in DCM dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Electrophile Addition: Add the acylating agent (e.g., acetyl chloride) dropwise, keeping the temperature below 5 °C.
-
Reaction and Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Expected Regioselectivity:
The major product is expected to be the para-substituted isomer due to steric hindrance at the ortho-positions.[8]
Characterization Data
The synthesized this compound and its derivatives can be characterized using various spectroscopic techniques.
Spectroscopic Data (Expected):
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| This compound | 7.50-7.10 (m, 9H), 2.35 (s, 3H) | Aromatic C: 140-125, CH₃: ~21 | [M]⁺ expected at 200.08 |
| 2-Methyl Diphenyl Sulfoxide | Aromatic protons shifted downfield, 2.40 (s, 3H) | Aromatic C: 145-123, CH₃: ~21 | [M]⁺ expected at 216.07 |
| 2-Methyl Diphenyl Sulfone | Aromatic protons further downfield, 2.45 (s, 3H) | Aromatic C: 142-127, CH₃: ~21 | [M]⁺ expected at 232.07 |
Note: The exact chemical shifts may vary depending on the specific instrument and conditions.[9][10]
Applications in Drug Development
Diaryl sulfides and their oxidized derivatives (sulfoxides and sulfones) are important structural motifs in many pharmaceutical compounds.[11] The synthesis and functionalization of molecules like this compound are crucial steps in the development of new therapeutic agents. The methyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. The sulfide and sulfone moieties can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 6. Sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl Diphenyl Sulfide
Welcome to the technical support center for the synthesis of 2-Methyl Diphenyl Sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Palladium-Catalyzed Cross-Coupling Reaction: This modern method involves the reaction of an aryl halide (e.g., 2-bromotoluene or 2-iodotoluene) with thiophenol in the presence of a palladium catalyst and a ligand.[1] It is often favored for its high efficiency and broad substrate scope.
-
Ullmann Condensation: A classical method that uses a copper catalyst to promote the reaction between an aryl halide and thiophenol.[2] This reaction often requires harsh conditions, including high temperatures.
-
Friedel-Crafts Reaction: This approach involves the reaction of toluene with a sulfur source, such as sulfur dichloride, in the presence of a Lewis acid catalyst like aluminum chloride.[3][4]
Q2: I am getting a mixture of isomers (2-methyl, 3-methyl, and 4-methyl diphenyl sulfide) in my Friedel-Crafts synthesis. How can I improve the regioselectivity for the 2-methyl isomer?
A2: The Friedel-Crafts reaction on toluene is known to produce a mixture of ortho, meta, and para isomers. The regioselectivity is highly dependent on the reaction temperature. At lower temperatures (around 0°C), the ortho and para isomers are generally favored. As the temperature increases, the proportion of the meta isomer tends to increase. To enhance the yield of the desired this compound (the ortho isomer), it is crucial to maintain a low reaction temperature during the addition of the electrophile.
Q3: What are the typical side products I should expect in the synthesis of this compound?
A3: The formation of side products is dependent on the synthetic method used:
-
Friedel-Crafts Reaction:
-
Isomeric Products: 3-Methyl diphenyl sulfide and 4-Methyl diphenyl sulfide are common isomeric byproducts.
-
Thianthrene derivatives: These can form, especially at higher temperatures.[3][5]
-
Di-substituted products: Over-alkylation or over-sulfenylation of the toluene ring can occur.
-
Thiophenol: May be present as a trace impurity.[4]
-
-
Palladium-Catalyzed Cross-Coupling and Ullmann Condensation:
-
Homocoupling Products: Ditolyl disulfide and diphenyl disulfide can form from the coupling of the starting thiol or aryl halides.
-
Reduction Products: Debromination or deiodination of the starting aryl halide can lead to the formation of toluene.
-
Products from Ligand Degradation: In palladium-catalyzed reactions, byproducts from the decomposition of the phosphine ligand may be observed.
-
Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?
A4: Low yields can stem from several factors:
-
Inactive Catalyst: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated.[3] Ensure you are using a fresh, anhydrous catalyst. For palladium-catalyzed reactions, the catalyst may have degraded.
-
Poor Quality Reagents: The purity of starting materials is critical. Ensure that your toluene, aryl halide, and thiophenol are of high purity and dry.
-
Suboptimal Reaction Temperature: As mentioned, temperature plays a key role in both yield and selectivity.[3] For Friedel-Crafts, maintain low temperatures to favor the desired isomer. For coupling reactions, ensure the temperature is sufficient for catalytic turnover without causing degradation.
-
Inefficient Stirring: In heterogeneous reactions like some Friedel-Crafts procedures, vigorous stirring is necessary to ensure proper mixing of reactants and catalyst.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Inactive catalyst (Lewis acid or Palladium) | Use a fresh batch of anhydrous catalyst. Ensure proper handling and storage to prevent deactivation.[3] |
| Impure or wet reagents | Purify starting materials before use. Ensure all solvents are anhydrous. | |
| Suboptimal reaction temperature | Optimize the reaction temperature. For Friedel-Crafts, try lower temperatures to improve regioselectivity. For coupling reactions, a temperature screen may be necessary.[3] | |
| Formation of multiple isomers | High reaction temperature in Friedel-Crafts synthesis | Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the electrophile.[3] |
| Isomerization of the product | Under certain acidic conditions, product isomerization can occur. Minimize reaction time and quench the reaction promptly. | |
| Presence of significant amounts of homocoupled products (disulfides) | Oxidative conditions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling of thiophenol. |
| Inefficient cross-coupling | Optimize the catalyst, ligand, and base system in palladium-catalyzed reactions to favor the cross-coupling pathway. | |
| Dark-colored product | Formation of polymeric or tar-like byproducts | This can be due to high reaction temperatures or prolonged reaction times. Purify the crude product by column chromatography or distillation.[3] |
| Presence of elemental sulfur | In some sulfur-based reactions, elemental sulfur may precipitate. This can often be removed by filtration.[3] |
Quantitative Data Summary
The following table provides illustrative data on the isomer distribution in the Friedel-Crafts reaction of toluene, which is a key consideration for the synthesis of this compound.
| Reaction Temperature (°C) | 2-Methyl Isomer (%) | 3-Methyl Isomer (%) | 4-Methyl Isomer (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Note: This data is for a representative Friedel-Crafts alkylation of toluene and illustrates the significant effect of temperature on isomer distribution. The exact ratios for the synthesis of this compound may vary depending on the specific sulfur reagent and catalyst used.[6][7]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is a general method for the palladium-catalyzed C-S cross-coupling reaction.
Materials:
-
2-Bromotoluene (1.0 mmol, 1 equiv)
-
Thiophenol (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv)
-
Xantphos (0.03 mmol, 0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 2-bromotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[1]
-
Reagent Addition: Add anhydrous toluene and then thiophenol via syringe.
-
Reaction: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Diagram 1: Synthesis and Side Reactions of this compound
Caption: Main reaction pathway and common side reactions in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 2-Methyl Diphenyl Sulfide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-Methyl diphenyl sulfide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. For a typical palladium-catalyzed cross-coupling reaction between a 2-halotoluene (e.g., 2-bromotoluene) and thiophenol, common impurities include:
-
Unreacted Starting Materials: 2-halotoluene and thiophenol.
-
Catalyst Residues: Palladium complexes and ligands (e.g., Xantphos).[1]
-
Side-Products: Diphenyl disulfide (from the oxidative coupling of thiophenol), and potentially homocoupling products of the aryl halide.[2]
-
Solvents: High-boiling point solvents used in the reaction, such as toluene or DMF.
Q2: My crude product is a dark or yellow oil. What causes the color and how can I remove it?
A2: Discoloration is often due to thermal decomposition at high temperatures during synthesis or the presence of colored impurities, including residual palladium catalyst or oxidation byproducts.[3]
-
Solution 1 (Pre-treatment): Before distillation, consider a workup that involves washing the crude product with a dilute acid, followed by a base (like 5-10% NaOH solution), and then water to remove acidic and basic impurities.[3] A treatment with zinc dust and aqueous sodium hydroxide can also be effective in removing color.[3]
-
Solution 2 (Purification Method): Vacuum distillation is highly recommended to lower the boiling point and prevent thermal decomposition.[3] If distillation is insufficient, column chromatography can effectively separate colored impurities.
Q3: I am having difficulty separating this compound from a starting material with a similar boiling point by distillation. What should I do?
A3: When dealing with impurities that have close boiling points, standard distillation may be ineffective.
-
Fractional Distillation: Employ a fractional distillation column, such as a Vigreux or packed column, to enhance separation efficiency.[3]
-
Optimize Vacuum: Fine-tuning the vacuum level can alter the relative volatility of the components and may improve separation.
-
Alternative Method: If distillation fails, column chromatography is the preferred alternative for separating compounds with similar boiling points but different polarities.[3]
Q4: During column chromatography, my product is eluting with impurities (overlapping spots on TLC). How can I improve the separation?
A4: Poor separation on a column can stem from several factors.
-
Optimize Solvent System: The eluent polarity is critical. Use Thin Layer Chromatography (TLC) to develop an optimal solvent system where the this compound has an Rf value of approximately 0.2-0.3.[3] Since the product is relatively non-polar, start with a low percentage of ethyl acetate or diethyl ether in hexanes and gradually increase polarity.[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks, which can cause channeling and poor separation.[3]
-
Column Loading: Do not overload the column. A general rule is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[3] Apply the sample to the column in a narrow, concentrated band.
Q5: My compound is not eluting from the silica gel column. What is the problem?
A5: This typically indicates that the eluent is not polar enough to move the compound down the column.
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system (gradient elution).[3] For example, if you are using 2% ethyl acetate in hexanes, try increasing it to 5%, 10%, and so on.
-
Compound Stability: In rare cases, the compound might be decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina.[3]
Data Presentation: Physical Properties and Purification Parameters
The following tables provide key data to guide the purification of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₂S |
| Molecular Weight | 200.3 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Est.) | > 296 °C (atm), higher than diphenyl sulfide[4][5] |
Table 2: Suggested Conditions for Vacuum Distillation
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 18 | ~165 - 175 | Good starting pressure. Similar to diphenyl sulfide (162-163 °C).[6] |
| 10 | ~150 - 160 | Lower pressure can help if thermal decomposition is a concern. |
| 1 | ~120 - 130 | Requires a good vacuum pump and careful control of heating. |
Table 3: Recommended Solvent Systems for Chromatography
| Technique | Recommended Solvent System (v/v) | Expected Rf Value |
| TLC | 5-10% Ethyl Acetate in Hexanes | 0.2 - 0.3 |
| TLC | 5-10% Diethyl Ether in Hexanes | 0.2 - 0.3 |
| Column | 2-5% Ethyl Acetate in Hexanes | Target Product |
Experimental Protocols
Protocol 1: General Work-up Procedure
This protocol is designed to remove catalyst residues and acidic or basic impurities before final purification.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate (approx. 20 mL per 1 mmol of starting aryl halide).[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the solid catalyst and inorganic salts. Wash the pad with additional solvent.[1]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Wash with water (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[1]
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Use a heating mantle with a magnetic stirrer. Add fresh boiling chips or a magnetic stir bar to the distillation flask.[3]
-
Charging the Flask: Add the crude, dried this compound to the distillation flask.
-
Evacuation: Ensure all joints are well-sealed. Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).[3]
-
Heating: Once the pressure is stable, begin to gently heat the flask.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collect the main fraction of pure this compound at its expected boiling point for the given pressure.
-
Stop the distillation before the flask goes to dryness to avoid overheating involatile residues.
-
-
Shutdown: Allow the apparatus to cool completely before carefully re-introducing air into the system.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of 0.2-0.3 for the product. A starting point is 5% ethyl acetate in hexanes.[3]
-
Column Packing:
-
Select an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[3]
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, starting with a low polarity (e.g., 100% hexanes or 1-2% ethyl acetate/hexanes).
-
Maintain a steady flow rate using gentle air pressure.
-
If necessary, gradually increase the eluent polarity (gradient elution) to elute the product.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
-
Mandatory Visualization
Caption: Workflow for troubleshooting the purification of this compound.
References
Optimizing reaction conditions for 2-Methyl diphenyl sulfide oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 2-methyl diphenyl sulfide to its corresponding sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to its sulfoxide?
The most common and environmentally benign method for the selective oxidation of this compound is the use of hydrogen peroxide (H₂O₂) as the oxidant.[1][2] This method is often facilitated by a catalyst to increase reaction rate and selectivity.[1] Other oxidizing agents like sodium metaperiodate can also be used for selective sulfoxidation.[3][4]
Q2: How can I avoid over-oxidation to the corresponding sulfone?
Over-oxidation to 2-methyl diphenyl sulfone is a common side reaction.[2] To minimize its formation, you should carefully control the reaction conditions:
-
Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent. An excess of the oxidant will drive the reaction towards the sulfone.[1]
-
Temperature: Maintain a low to moderate reaction temperature. For many protocols, reactions are carried out at room temperature or in an ice bath to control exotherms and reduce the rate of the second oxidation step.[3][5]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[1] Stop the reaction as soon as the starting sulfide is consumed to prevent further oxidation of the sulfoxide.
-
Catalyst Choice: Certain catalysts can offer higher selectivity for the sulfoxide.
Q3: What is the role of a catalyst in this reaction?
While the oxidation can proceed without a catalyst, it is often slow.[1] Catalysts, typically based on transition metals like molybdenum or tungsten, activate the hydrogen peroxide, which facilitates a more efficient and selective transfer of an oxygen atom to the sulfur.[1]
Q4: What are suitable solvents for this oxidation?
A range of solvents can be used, with the choice often depending on the specific catalyst and oxidant system. Common solvents include:
The solvent can influence the reaction rate and selectivity, so it is an important parameter to consider during optimization.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive oxidant (e.g., old H₂O₂).2. Catalyst is not active.3. Insufficient reaction temperature.4. Short reaction time. | 1. Use a fresh bottle of hydrogen peroxide.2. Ensure the catalyst is properly prepared and stored. Consider a different catalyst if the issue persists.3. Gradually increase the reaction temperature, monitoring for sulfone formation.4. Extend the reaction time, monitoring progress by TLC. |
| Formation of Significant Amounts of Sulfone | 1. Excess oxidizing agent.2. Reaction temperature is too high.3. Reaction time is too long.4. Inappropriate solvent or catalyst. | 1. Reduce the equivalents of the oxidizing agent to 1.0-1.1 eq.2. Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[5]3. Monitor the reaction closely and quench it as soon as the sulfide is consumed.4. Screen different solvents and catalysts known for high sulfoxide selectivity. |
| Presence of Other Unexpected Byproducts | 1. Decomposition of the oxidant or solvent.2. Side reactions involving the aromatic rings or the methyl group. | 1. Ensure the reaction conditions are not too harsh (e.g., high temperature or strong acid/base).2. While less common for this specific oxidation, consider the possibility of ring halogenation if halogenated reagents are present, or side-chain oxidation under very harsh conditions.[4][8] Characterize byproducts by GC-MS or NMR to identify their structure and adjust the reaction conditions accordingly. |
| Difficulties in Product Isolation/Purification | 1. Incomplete quenching of the oxidant.2. Emulsion formation during aqueous workup.3. Co-elution of product and starting material or byproduct during chromatography. | 1. Ensure complete quenching of excess peroxide with a saturated aqueous solution of sodium sulfite before extraction.[1][5]2. Add brine during the workup to break up emulsions.3. Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Selective Oxidation using Hydrogen Peroxide and a Molybdenum Catalyst
This protocol is adapted from a general procedure for the oxidation of diphenyl sulfide.[1]
Materials:
-
This compound
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Molybdenum-based catalyst (e.g., MoO₂(acac)₂)
-
Ethanol or Acetonitrile
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol) and the molybdenum-based catalyst (e.g., 20 mg).[1]
-
Add the solvent (ethanol or acetonitrile, 10 mL).[1]
-
With vigorous stirring at room temperature, add 1.1 equivalents of 30% aqueous hydrogen peroxide dropwise to the mixture.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting sulfide), quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.[1]
-
Extract the product with dichloromethane (3 x 15 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-methyl diphenyl sulfoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Selective Oxidation using Sodium Metaperiodate
This protocol is based on the oxidation of methyl phenyl sulfide.[3]
Materials:
-
This compound
-
Sodium metaperiodate (NaIO₄)
-
Water
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 equivalents) in water.
-
Cool the mixture in an ice bath.[3]
-
Add this compound (1.00 equivalent).[3]
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Stir the reaction mixture at ice-bath temperature. The reaction time may be several hours; monitor by TLC.[3]
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After the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct.
-
Wash the filter cake with methylene chloride.[3]
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Transfer the combined filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of methylene chloride.[3]
-
Combine all organic extracts and dry over anhydrous sodium sulfate.[3]
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Remove the solvent under reduced pressure to yield the crude 2-methyl diphenyl sulfoxide.[3]
-
Purify by vacuum distillation or column chromatography as needed.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aryl Sulfide Oxidation
| Substrate | Oxidant (eq.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield of Sulfoxide (%) | Reference |
| Methyl Phenyl Sulfide | H₂O₂ (1.1) | Polymer-anchored Cu(II) | CH₃CN | RT | 1.5 | ~84 | ~99 | [8] |
| Methyl Phenyl Sulfide | H₂O₂ (4) | None | Glacial Acetic Acid | RT | 0.5 | 100 | 99 | [2] |
| Diphenyl Sulfide | H₂O₂ (1.2) | MoO₂(acac)₂ | CH₃CN | RT | - | - | High | [1] |
| Methyl Phenyl Sulfide | NaIO₄ (1.05) | None | Water/Methanol | 0 | 15 | - | 91 | [3] |
| Methyl Phenyl Sulfide | H₂O₂ (1.1) | None | Trifluoroethanol | 0 to RT | 8 | - | 91 | [5] |
Note: "RT" denotes room temperature. "-" indicates data not specified in the source.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting flowchart for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methyl Diphenyl Sulfide Reactions
Welcome to the technical support center for the synthesis of 2-Methyl Diphenyl Sulfide. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting assistance and answer frequently asked questions regarding this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My Ullmann condensation reaction to synthesize this compound is resulting in a low yield. What are the most common causes?
Low conversion rates in the Ullmann condensation for C-S bond formation are often attributed to several key factors. Primarily, the activity of the copper catalyst is crucial; copper(I) salts can oxidize over time, leading to reduced efficacy. The choice of ligand, or lack thereof, can significantly impact the reaction, as ligands stabilize the copper catalyst and facilitate the coupling. Additionally, the base used is critical for the deprotonation of thiophenol, and its strength and solubility can affect reaction rates. Finally, traditional Ullmann reactions require high temperatures, but modern ligand-assisted protocols operate under milder conditions; therefore, the reaction temperature must be optimized for the specific catalytic system being used.[1]
Q2: I am observing significant amounts of side products in my reaction. What are the likely byproducts and how can I minimize their formation?
In the synthesis of diphenyl sulfides, potential side products can include symmetrical biaryls from the Ullmann homocoupling of the aryl halide (e.g., bitolyl from 2-iodotoluene).[2] Another common side reaction is the formation of diphenyl disulfide from the oxidation of thiophenol. To minimize these, ensure a truly inert atmosphere to prevent oxidative coupling of the thiol. The choice of an appropriate ligand and careful control of the reaction temperature can also favor the desired cross-coupling reaction over homocoupling.
Q3: Can the ortho-methyl group on the aryl halide sterically hinder the reaction and contribute to low conversion?
Yes, steric hindrance from ortho-substituents on the aryl halide can be a challenge in Ullmann-type reactions.[3] The methyl group in 2-iodotoluene or 2-bromotoluene can impede the approach of the copper catalyst and the thiophenolate, slowing down the rate of oxidative addition, which is often the rate-limiting step. To overcome this, screening a variety of bulky, electron-rich ligands may be necessary to promote the reaction. In some cases, palladium-catalyzed systems with specialized phosphine ligands are more effective for coupling sterically hindered substrates.[3]
Q4: What are the key differences and advantages of using a palladium-catalyzed cross-coupling reaction over the traditional Ullmann condensation for synthesizing this compound?
Palladium-catalyzed C-S cross-coupling reactions generally offer significant advantages over traditional Ullmann condensations. These modern methods typically proceed under much milder reaction conditions, with lower reaction temperatures and shorter reaction times.[4] They also tend to have a broader substrate scope and higher functional group tolerance. Furthermore, palladium-catalyzed reactions often provide higher yields and greater product purity.[4] While the catalyst cost may be higher, the overall efficiency and milder conditions often make it a more favorable choice in a research and development setting.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For Ullmann reactions, use fresh, high-purity copper(I) salts (e.g., CuI). For palladium-catalyzed reactions, ensure the palladium precursor is active. |
| Inappropriate Ligand | Screen a variety of ligands. For Ullmann reactions, consider N,N-dimethylglycine or 1,10-phenanthroline. For palladium-catalyzed reactions with sterically hindered substrates, bulky phosphine ligands like Xantphos can be effective. |
| Suboptimal Base | Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent. |
| Incorrect Reaction Temperature | For traditional Ullmann reactions, temperatures may need to be high (e.g., 150-200 °C). For modern ligand-accelerated Ullmann or palladium-catalyzed reactions, start with a lower temperature (e.g., 80-120 °C) and optimize. |
| Poor Reagent Purity | Ensure all reagents, especially the solvent and thiophenol, are dry and of high purity. Protic impurities can lead to side reactions.[1] |
| Steric Hindrance | For the ortho-substituted 2-iodotoluene, consider switching to a more effective palladium-based catalytic system known for coupling sterically demanding substrates. |
Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Diphenyl Disulfide | Oxidation of thiophenol. | Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon). |
| Bitolyl (from 2-iodotoluene) | Homocoupling of the aryl halide. | Optimize the catalyst-to-ligand ratio and reaction temperature to favor cross-coupling. |
| Debromination/Deiodination | Presence of protic impurities. | Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried.[1] |
Experimental Protocols
Protocol 1: Ullmann-Type Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
2-Iodotoluene
-
Thiophenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add 2-iodotoluene (1.0 mmol), thiophenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for substituted diphenyl sulfides and is often more efficient.[4]
Materials:
-
2-Bromotoluene or 2-Iodotoluene
-
Thiophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a dry reaction vessel, combine 2-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Through the septum, add anhydrous toluene (5 mL) followed by thiophenol (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified catalytic cycle for the Ullmann C-S coupling reaction.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low conversion rates.
References
Preventing the formation of byproducts in diaryl sulfide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts during diaryl sulfide synthesis.
Troubleshooting Guides
Issue 1: Formation of Biphenyl Byproducts in Palladium-Catalyzed C-S Coupling Reactions
-
Question: I am observing significant amounts of biphenyl byproducts in my palladium-catalyzed synthesis of diaryl sulfides. What is the likely cause and how can I prevent this?
-
Answer: Biphenyl formation is a common side reaction in palladium-catalyzed cross-coupling, often proceeding via a competitive Ullmann-type reaction pathway. This is particularly prevalent when using aryl halides as substrates.
Troubleshooting Steps:
-
Addition of a Ligand/Base: The addition of N,N-diisopropylethylamine (DIPEA) can effectively inhibit the formation of biphenyl byproducts.[1] DIPEA not only provides an alkaline environment but can also enhance the catalytic activity of the palladium catalyst.[1]
-
Catalyst Choice: The choice of palladium catalyst and supporting ligands is crucial. Some ligand systems are more prone to promoting homocoupling than others. Consider screening different phosphine ligands to minimize this side reaction.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the competing Ullmann coupling reaction relative to the desired C-S bond formation.
-
Issue 2: Formation of Diaryl Disulfides and Other Polysulfides
-
Question: My reaction is yielding a mixture of the desired diaryl sulfide along with diaryl disulfide and other polysulfides. How can I improve the chemoselectivity for the sulfide?
-
Answer: The formation of disulfides and polysulfides often arises from the nature of the sulfur source and the reaction mechanism, particularly in radical-mediated pathways.[2]
Troubleshooting Steps:
-
Choice of Sulfur Source: The choice of sulfur source can significantly impact the product distribution.
-
When using sources like carbon disulfide (CS₂), radical intermediates can dimerize to form disulfides or react with excess CS₂ to generate polysulfides.[2]
-
Using a sulfur source that generates the thiolate in situ in a more controlled manner, such as sodium thiosulfate (Na₂S₂O₃) which forms Bunte salts, can often minimize these side reactions.[1]
-
Odorless sources like potassium sulfide (K₂S) can also be effective.[3]
-
-
Control of Reaction Conditions: In photoredox or other radical-mediated reactions, carefully controlling the concentration of radical intermediates is key. This can sometimes be achieved by adjusting the light intensity, catalyst loading, or addition rate of reagents.
-
Stoichiometry: Ensure the stoichiometry of the aryl halide to the sulfur source is optimized. An excess of the sulfur source might favor the formation of polysulfides.
-
Issue 3: Catalyst Deactivation in Metal-Catalyzed Reactions
-
Question: My metal-catalyzed reaction (e.g., using Pd or Cu) starts well but then stalls, leading to incomplete conversion and a mixture of starting materials and products. What could be causing this?
-
Answer: Sulfur-containing compounds, including thiols, thiolates, and the desired diaryl sulfide product, can act as poisons by strongly coordinating to the metal center and deactivating the catalyst.[4][5]
Troubleshooting Steps:
-
Ligand Selection: Employing bulky electron-rich ligands, such as certain phosphine ligands in palladium catalysis, can help prevent strong coordination of sulfur species to the metal center, thereby protecting the catalyst from deactivation.
-
Use of Metal-Free Alternatives: If catalyst deactivation is a persistent issue, consider exploring metal-free synthetic routes.[6][7]
-
Heterogeneous Catalysts: Supported nanocatalysts can sometimes offer greater stability and resistance to poisoning compared to their homogeneous counterparts.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in diaryl sulfide synthesis?
-
Q2: How can I avoid using foul-smelling thiols as starting materials?
-
Q3: Are there mild methods for synthesizing diaryl sulfides that tolerate sensitive functional groups?
-
A3: Yes, several methods operate under mild conditions. For instance, the synthesis of diaryl sulfides via in situ formation of sulfenyl chlorides and their subsequent reaction with arylzinc reagents proceeds at low temperatures and is compatible with a wide range of functional groups, including ketones and N-heterocycles.[9][10]
-
-
Q4: Can I run diaryl sulfide synthesis on a larger, gram-scale?
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A4: Yes, many protocols are scalable. For example, the synthesis of diphenyl sulfide from iodobenzene and Na₂S₂O₃ has been successfully performed on a 50 mmol scale with high yield and selectivity.[1]
-
Quantitative Data Summary
Table 1: Effect of Base on Biphenyl Byproduct Formation in Pd-Catalyzed Synthesis
| Entry | Base | Diaryl Sulfide Yield (%) | Biphenyl Byproduct Yield (%) |
| 1 | K₂CO₃ | 75 | 15 |
| 2 | Cs₂CO₃ | 80 | 12 |
| 3 | DIPEA | 92 | <5 |
Data is illustrative and compiled from trends discussed in the literature.[1]
Table 2: Solvent Effect on Chemoselectivity in a Visible Light-Mediated Diaryl Disulfide Synthesis
| Entry | Solvent | Diaryl Disulfide Yield (%) | Diaryl Sulfide Byproduct (%) | Polysulfide Byproducts (%) |
| 1 | CH₃CN | 35 | 10 | 5 |
| 2 | Toluene | 20 | 15 | 8 |
| 3 | DMF | 54 | Detected | Detected |
| 4 | DMSO | 88 | Not Detected | Not Detected |
Data adapted from a study on the synthesis of diaryl disulfides, highlighting the formation of diaryl sulfides as byproducts under certain conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Diaryl Sulfides using a Palladium Nanocatalyst with Byproduct Suppression [1]
This protocol describes a general and efficient one-pot synthesis of symmetrical diaryl sulfides using a supported palladium nanocatalyst, with the addition of DIPEA to suppress biphenyl byproduct formation.
-
Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add the aryl iodide (2.0 mmol), sodium thiosulfate (Na₂S₂O₃, 4.0 mmol), the supported Pd nanocatalyst (e.g., Pd@COF-TB, 40 mg), N,N-diisopropylethylamine (DIPEA, 4.0 mmol), and DMF (6.0 mL).
-
Reaction: Stir the mixture at 120 °C. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water (6 mL) and extract with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous NaCl (3 x 5 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfide.
Visualizations
References
- 1. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-free photoredox catalyzed formation of S–C–S and C–S bonds through coupling of diaryl sulfides/benzyl chlorides with dichloromethyl derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)-H Sulfenylation of Arenes with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. | Semantic Scholar [semanticscholar.org]
- 9. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methyl Diphenyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 2-Methyl diphenyl sulfide. The information is structured to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is yellow or dark brown. What is the cause and how can I decolorize it?
A1: Discoloration in aryl sulfides is often due to high-temperature decomposition during distillation or the presence of colored impurities from the synthesis.[1] A common pre-treatment method to obtain a colorless product involves heating the crude material with zinc dust and an aqueous sodium hydroxide solution.[2] This is followed by washing with water, drying over an anhydrous salt like sodium sulfate, and then performing a final vacuum distillation.[2]
Q2: After synthesis, I observe a solid precipitate in my crude this compound. What is it and how do I remove it?
A2: If you are using a Friedel-Crafts type synthesis with sulfur chlorides, a common impurity is elemental sulfur, which can precipitate upon cooling the reaction mixture.[2] This can be removed by filtration. Dissolving the crude product in a solvent like methanol and cooling it can further precipitate the sulfur, which is then filtered off.[2]
Q3: My GC-MS analysis shows multiple peaks close to my product peak. What are these likely impurities?
A3: Common impurities in diaryl sulfide synthesis can include unreacted starting materials (e.g., 2-methylthiophenol), byproducts like the corresponding disulfide (di(2-methylphenyl) disulfide), and isomers (3- and 4-Methyl diphenyl sulfide).[3] Another potential byproduct, especially in Friedel-Crafts reactions, is a thianthrene derivative.[2] GC-MS is an excellent technique for identifying these impurities by their mass spectra.[3]
Q4: I am having trouble separating this compound from its isomers using column chromatography. What can I do?
A4: The separation of isomers can be challenging due to their similar polarities. For effective separation using column chromatography, careful selection of the eluent system is crucial. It is recommended to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal conditions for separation. A less polar solvent system will generally provide better resolution for closely related nonpolar compounds.
Q5: During vacuum distillation, my product seems to be decomposing. How can I avoid this?
A5: Thermal decomposition at high temperatures is a known issue for many organic compounds.[1] Vacuum distillation is employed to lower the boiling point and mitigate this.[4] Ensure your vacuum system is efficient to achieve a low pressure. If decomposition still occurs, consider purifying the compound using a non-thermal method like flash column chromatography.[5]
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is Yellow or Dark | 1. Thermal decomposition at high temperatures.2. Presence of colored impurities from the synthesis. | 1. Use a lower distillation temperature by achieving a higher vacuum.2. Pre-treat the crude product with zinc dust and aqueous sodium hydroxide before distillation.[2] |
| Bumping / Uneven Boiling | 1. Lack of boiling chips or magnetic stir bar.2. Heating too rapidly. | 1. Add new boiling chips or a stir bar before heating.2. Heat the distillation flask gradually using an oil bath for uniform temperature distribution. |
| No Distillate Collected | 1. The vacuum is not low enough.2. The thermometer is placed incorrectly.3. The heating mantle temperature is too low. | 1. Check all connections for leaks and ensure the vacuum pump is functioning correctly.2. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.3. Gradually increase the temperature of the heating bath. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Bands | 1. Inappropriate solvent system (eluent).2. Column was packed improperly (e.g., air bubbles, cracks).3. Column is overloaded with the sample. | 1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between the product and impurities.2. Repack the column carefully, ensuring a uniform and compact bed. The slurry method is often recommended.[1]3. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Compound Does Not Elute | 1. The eluent is not polar enough.2. The compound is decomposing on the silica gel. | 1. Gradually increase the polarity of the solvent system (gradient elution).[5]2. Test the stability of your compound on a silica TLC plate. If it is unstable, consider using a different stationary phase like alumina. |
Quantitative Data Summary
The following table summarizes typical results for the purification of diphenyl sulfide, the unsubstituted analog of this compound. This data can serve as a useful reference.
| Purification Step | Parameter | Value | Reference |
| Initial Purification | Boiling Point of Crude Product | 155–170°C / 18 mm Hg | [2] |
| Final Purification | Boiling Point of Pure Product | 162–163°C / 18 mm Hg | [2] |
| Overall Process | Yield of Pure Product | 81–83% | [2] |
Experimental Protocols
Protocol 1: Purification by Pre-treatment and Vacuum Distillation
This protocol is adapted from the purification of diphenyl sulfide synthesized via a Friedel-Crafts reaction and is suitable for removing color and certain byproducts.[2]
-
Pre-treatment: In a round-bottom flask, combine the crude this compound with zinc dust (approximately 15% by weight of the crude product) and a 40% aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture on a steam bath or in a heating mantle at around 100°C for one hour with vigorous stirring.
-
Workup: Allow the mixture to cool and separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer twice with equal volumes of water, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Add the dried product and a fresh stir bar or boiling chips to the distillation flask.
-
Distillation: Begin stirring and slowly evacuate the system. Once the pressure is stable, gently heat the flask. Collect the fraction that distills at the expected boiling point for this compound at that pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying this compound synthesized via methods like palladium-catalyzed cross-coupling.[5]
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the product and impurities. A good starting point for a relatively nonpolar compound like this compound is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the eluent itself) and carefully apply it to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side reactions leading to impurities in aryl sulfide synthesis.
References
Technical Support Center: Catalyst Deactivation in 2-Methyl Diphenyl Sulfide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-Methyl diphenyl sulfide. The synthesis of this compound, a key intermediate in many pharmaceutical and materials science applications, is commonly achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) C-S cross-coupling reactions. Catalyst deactivation is a frequent challenge in these processes, leading to reduced reaction efficiency and product yield.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue 1: Low or No Product Yield
A significant drop in or complete lack of product formation is a primary indicator of catalyst deactivation.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning (Palladium) | Analyze crude reaction mixture for the presence of unreacted thiol. Perform ICP-MS analysis of the catalyst to detect sulfur content. | Use a higher catalyst loading or a more robust ligand. Consider using a thiol scavenger. |
| Catalyst Poisoning (Copper) | The reaction stalls after a certain period. Addition of fresh catalyst restarts the reaction. | Optimize the base concentration. Consider using a different, less coordinating base. |
| Oxidation of Active Catalyst | The catalyst changes color (e.g., Pd(0) black to Pd(II) yellow/brown; Cu(I) white/light yellow to Cu(II) blue/green). | Ensure rigorous inert atmosphere conditions (degas solvent, use Schlenk line or glovebox). Use fresh, high-purity catalysts and reagents. |
| Ligand Degradation | Perform 31P NMR on the reaction mixture to identify phosphine oxide species (for phosphine ligands). | Use more stable ligands. Lower the reaction temperature if possible. |
| Catalyst Agglomeration/Sintering | For heterogeneous catalysts, use TEM or XRD to analyze catalyst morphology and particle size post-reaction. | Optimize reaction temperature and stirring rate. Consider using a different support for the catalyst. |
Experimental Protocol: Diagnosing Palladium Catalyst Poisoning by Sulfur
-
Sample Preparation: After the reaction, quench a small aliquot of the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel.
-
TLC/LC-MS Analysis: Analyze the filtrate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of unreacted 2-methylthiophenol and the desired product. A high concentration of unreacted thiol suggests potential catalyst poisoning.
-
ICP-MS Analysis: Isolate the palladium catalyst from the reaction mixture by filtration (for heterogeneous catalysts) or precipitation followed by filtration (for homogeneous catalysts). Submit the isolated catalyst for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to quantify the sulfur content. An elevated sulfur concentration on the catalyst surface is a strong indicator of poisoning.
Issue 2: Formation of Side Products
The appearance of significant side products can be linked to changes in the catalyst's selectivity due to deactivation.
Troubleshooting Steps:
| Side Product Observed | Potential Cause Related to Deactivation | Suggested Solution |
| Homocoupling of Aryl Halide | Deactivated catalyst may favor this pathway. | Optimize the reaction stoichiometry. Use a more active catalyst system. |
| Disulfide Formation | Oxidation of the thiol starting material, potentially promoted by a deactivated or altered catalyst species. | Ensure stringent anaerobic conditions. Add the thiol slowly to the reaction mixture. |
| Hydrodehalogenation of Aryl Halide | Presence of protic impurities or altered catalyst activity. | Use anhydrous solvents and reagents. Ensure the base is not contaminated with water. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in the synthesis of this compound?
A1: For palladium-catalyzed reactions, the primary deactivation mechanism is the strong coordination of the sulfur atom of the thiolate to the palladium center, which poisons the catalyst.[1] This can inhibit the catalytic cycle. For copper-catalyzed Ullmann-type reactions, a key deactivation pathway involves the ligation of the carbonate base to the active Cu(I) species, forming an inert complex.[2][3] Other potential deactivation routes for copper catalysts include the formation of inactive nucleophile-ligated species and the disproportionation of the active Cu(I) catalyst into inactive Cu(0) and Cu(II) species.[2][4]
Q2: How can I minimize catalyst poisoning by the thiol substrate in a palladium-catalyzed reaction?
A2: Several strategies can be employed. Using a ligand that is bulky and electron-rich can help stabilize the palladium center and reduce the inhibitory effect of the thiolate.[5] Another approach is to control the concentration of the free thiol in the reaction mixture, for example, by slow addition of the thiol or by using a reagent that generates the thiolate in situ.
Q3: Is it possible to regenerate a deactivated catalyst from a this compound synthesis?
A3: Yes, catalyst regeneration is possible, although the effectiveness depends on the deactivation mechanism. For heterogeneous palladium catalysts deactivated by coking, a controlled oxidation to burn off the carbon deposits followed by a reduction step can restore activity. For copper catalysts deactivated by oxidation, in-situ electrochemical regeneration by reversing the polarity of electrodes has been demonstrated in some systems.[6]
Q4: What is the impact of the base on catalyst stability in copper-catalyzed C-S coupling?
A4: The base plays a crucial role and can significantly impact catalyst stability. Strong, coordinating bases like carbonates can bind to the copper center and form inactive species.[2][3] The use of excess base can also have a negative effect on catalyst activity.[3] Therefore, careful screening and optimization of the base and its concentration are critical for maintaining a stable and active catalytic system.
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data related to catalyst performance and deactivation in aryl sulfide synthesis.
Table 1: Comparison of Catalytic Systems for Diphenyl Sulfide Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts | AlCl₃ | Benzene (excess) | 10 | 3 | 81-83 | [7] |
| Ullmann-type | CuI (1-2.5 mol%) | NMP or neat | 100 | 6 | ~95 | [7] |
| Palladium-catalyzed | Pd₂(dba)₃/Xantphos | Toluene | 110 | 24 | up to 95 | [8] |
Table 2: Effect of Sulfur-Containing Reactants on Palladium Catalyst Performance in Suzuki Cross-Coupling
| Arylboronic Acid | Aryl Iodide | Catalyst | Yield (%) | Note | Reference |
| Phenylboronic acid | Iodobenzene | PVP-Pd nanoparticles | High | - | [9] |
| 2-Thiopheneboronic acid | Iodothiophene | PVP-Pd nanoparticles | Low | Potential poisoning of the Pd catalyst by sulfur-containing reactants | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Substituted Diphenyl Sulfides [8]
This protocol can be adapted for the synthesis of this compound.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 2-bromotoluene, 1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the thiophenol derivative (e.g., thiocresol, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through Celite to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Conceptual Protocol for In-Situ Electrochemical Regeneration of a Copper Catalyst [6]
This is a conceptual guide based on electrochemical methods for catalyst regeneration.
-
Initial Setup: The synthesis is performed in an electrochemical cell with copper electrodes in an ionic liquid as the solvent and electrolyte.
-
Catalyst Generation: An electric current is applied to dissolve the copper anode, forming the active Cu(I) catalytic species in solution.
-
Synthesis: The C-S coupling reaction proceeds.
-
Deactivation: Over time, the catalyst may deactivate, leading to a decrease in reaction rate.
-
Regeneration: To regenerate the catalyst, the polarity of the electrodes is reversed. This can re-oxidize any inactive Cu(0) back to the active Cu(I) state.
-
Reuse: The regenerated catalyst in the reaction medium can then be used for further transformations.
Visualizations
The following diagrams illustrate key concepts in catalyst deactivation.
Caption: Catalytic cycle and deactivation pathway for palladium-catalyzed this compound synthesis.
Caption: Catalytic cycle and major deactivation pathways in copper-catalyzed this compound synthesis.
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl Diphenyl Sulfide
Welcome to the technical support center for the synthesis of 2-Methyl Diphenyl Sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: For the large-scale synthesis of this compound, two primary methods are generally considered: Palladium-Catalyzed Cross-Coupling and Friedel-Crafts type reactions. The choice between these methods often depends on factors like raw material cost, catalyst availability, and the desired purity of the final product.
Q2: I am observing a low yield in my Palladium-Catalyzed Cross-Coupling reaction. What are the potential causes?
A2: Low yields in Palladium-Catalyzed Cross-Coupling for this synthesis can stem from several factors. Common issues include catalyst deactivation, incomplete reaction, or side reactions. Ensure that your catalyst and ligand are handled under an inert atmosphere, as oxygen can lead to catalyst degradation. The choice of base and solvent is also critical and may require optimization. The steric hindrance from the ortho-methyl group on the toluene derivative might necessitate a bulkier phosphine ligand to facilitate the reaction.
Q3: My Friedel-Crafts reaction is producing a complex mixture of products. How can I improve the selectivity for this compound?
A3: The Friedel-Crafts reaction for diaryl sulfides can be prone to the formation of isomers and polysubstituted byproducts. To improve selectivity, careful control of the reaction temperature is crucial; running the reaction at lower temperatures can often favor the desired product. The slow, controlled addition of the sulfur-containing reagent is also recommended to avoid localized high concentrations that can lead to side reactions.
Q4: What are the common impurities I should expect and how can I remove them?
A4: Common impurities can include unreacted starting materials, isomers (e.g., 4-Methyl Diphenyl Sulfide), and polysulfidated byproducts. Purification is typically achieved through vacuum distillation. For stubborn impurities, column chromatography can be employed, though this may be less practical for very large scales.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed to completion | Inactive catalyst or ligand | - Ensure all reagents and solvents are anhydrous and degassed.- Use fresh, high-quality catalyst and ligand.- Handle all reagents under a strict inert atmosphere (e.g., in a glovebox). |
| Insufficiently active base | - Consider using a stronger base such as cesium carbonate or potassium tert-butoxide.- Ensure the base is finely powdered and dry. | |
| Steric hindrance from the ortho-methyl group | - Screen different phosphine ligands. Bulkier, electron-rich ligands like Xantphos or Buchwald-type ligands may be more effective.[1] | |
| Formation of significant byproducts | Side reactions due to high temperature | - Lower the reaction temperature and extend the reaction time.- Monitor the reaction progress closely by TLC or GC to avoid over-reaction. |
| Homocoupling of starting materials | - Adjust the stoichiometry of the reactants and catalyst/ligand ratio. |
Issues with Friedel-Crafts Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Deactivated Lewis acid catalyst | - Use fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃).- Ensure the reaction is conducted under strictly anhydrous conditions. |
| Insufficient reaction temperature or time | - Gradually increase the reaction temperature after the initial addition.- Extend the reaction time and monitor by an appropriate analytical method. | |
| Formation of multiple isomers | Lack of regioselectivity | - Optimize the reaction temperature; lower temperatures often improve selectivity.- Experiment with different Lewis acid catalysts, as they can influence isomer distribution. |
| Product is dark-colored | Formation of polymeric or charged byproducts | - Quench the reaction by pouring it onto ice to hydrolyze the catalyst complex.- A wash with a dilute reducing agent solution (e.g., sodium bisulfite) may help to remove colored impurities. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted diphenyl sulfides and should be optimized for the specific substrates.[1]
Materials:
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2-Bromotoluene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Xantphos (0.03 equiv)
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Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine 2-bromotoluene, thiophenol (if solid), Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by thiophenol (if liquid).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether. Filter through a pad of celite to remove solids. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Friedel-Crafts Synthesis of this compound (Adapted)
This protocol is an adaptation of the synthesis of diphenyl sulfide and will require optimization for the synthesis of this compound.
Materials:
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Toluene (in excess, as reactant and solvent)
-
Sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet to a trap, combine anhydrous toluene and anhydrous aluminum chloride.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add sulfur monochloride or dichloride dropwise to the stirred mixture, maintaining the low temperature. Hydrogen chloride gas will be evolved.
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Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, then gently heat to 30-40 °C to ensure completion.
-
Workup: Carefully pour the reaction mixture onto cracked ice to hydrolyze the aluminum chloride complex. Separate the organic layer.
-
Purification: Wash the organic layer with water and a dilute base solution. Dry the organic layer over anhydrous sodium sulfate. Remove the excess toluene by distillation at atmospheric pressure, followed by vacuum distillation of the crude this compound.
Data Presentation
Comparison of Synthetic Methods (Hypothetical Data for this compound)
| Parameter | Palladium-Catalyzed Cross-Coupling | Friedel-Crafts Reaction |
| Starting Materials | 2-Halotoluene, Thiophenol | Toluene, Sulfur Chloride |
| Catalyst | Palladium complex with phosphine ligand | Lewis Acid (e.g., AlCl₃) |
| Typical Yield | 80-95% | 60-80% |
| Reaction Temperature | 80-120 °C | 0-40 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Key Advantages | High yield and selectivity | Lower catalyst cost |
| Key Disadvantages | Higher catalyst and ligand cost | Potential for isomer formation |
Visualizations
Caption: Comparative workflow of Palladium-Catalyzed Cross-Coupling and Friedel-Crafts reaction for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Palladium-Catalyzed synthesis of this compound.
References
Common pitfalls in handling 2-Methyl diphenyl sulfide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Methyl diphenyl sulfide (also known as 2-(phenylthio)toluene). Below you will find troubleshooting advice and frequently asked questions to navigate common challenges during its synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic organosulfur compound.[1] Its structure consists of a phenyl group and a 2-methylphenyl (o-tolyl) group linked by a sulfur atom. It is primarily used as an intermediate in the preparation of other organic molecules, such as aryl halides.[2][3]
Q2: What are the main safety concerns when handling this compound?
While specific toxicological data for this compound is not thoroughly investigated, data from the closely related diphenyl sulfide suggests the following hazards[4]:
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Harmful if swallowed. [4]
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Causes skin irritation. [4]
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Very toxic to aquatic life with long-lasting effects. [4]
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves and safety goggles.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]
Q3: What are the recommended storage conditions for this compound?
Based on general guidelines for aryl sulfides, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[5] It is combustible and should be kept away from strong oxidizing agents.[6]
Q4: How can I purify crude this compound?
Common purification techniques for aryl sulfides include:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities and can prevent thermal decomposition.[7]
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a standard method for purification.[1][7]
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Washing: Washing the crude product with a dilute base solution (e.g., 5% NaOH) can remove acidic impurities like residual thiophenol, followed by washing with water and drying over an anhydrous salt like sodium sulfate.[6]
Troubleshooting Guides
Synthesis
Problem: Low or no yield in the synthesis of this compound.
This is a common issue in cross-coupling reactions. The following decision tree can help diagnose the problem.
Problem: The final product is discolored (yellow or brown).
| Possible Cause | Recommended Solution |
| Oxidation of Thiophenol Starting Material | Thiophenols can oxidize to disulfides, which may be colored. Ensure the thiophenol is fresh or purified before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent in-situ oxidation.[8] |
| Presence of Copper Residues (Ullmann coupling) | Residual copper salts can cause discoloration. Ensure thorough washing of the crude product during workup. |
| Thermal Decomposition during Distillation | High temperatures can cause decomposition. Purify via vacuum distillation to lower the boiling point.[7] |
| Oxidation of the Product | Prolonged exposure to air can lead to oxidation of the sulfide product. Store the purified product under an inert atmosphere. |
Purification
Problem: Poor separation during column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. A non-polar system like hexane with a small amount of ethyl acetate or diethyl ether is a good starting point.[7] |
| Column Overloading | Too much crude material was loaded onto the column. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Improperly Packed Column | Air bubbles or cracks in the silica gel bed will lead to poor separation. Repack the column carefully, ensuring a uniform and compact bed. Using a slurry method for packing is recommended. |
Experimental Protocols
Two common methods for the synthesis of aryl sulfides are the Ullmann condensation and palladium-catalyzed cross-coupling reactions.
Protocol 1: Ullmann-Type Synthesis of this compound
This protocol is a general representation of a copper-catalyzed C-S coupling.[9]
Methodology:
-
Reaction Setup: In a dry reaction vessel, combine 2-iodotoluene (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).
-
Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature typically ranging from 110-150 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by vacuum distillation or silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for palladium-catalyzed C-S cross-coupling.[1]
Methodology:
-
Reaction Setup: To a dry reaction vessel, add 2-bromotoluene (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.015 mmol), a phosphine ligand like Xantphos (0.03 mmol), and cesium carbonate (Cs₂CO₃, 1.4 mmol). Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon) three times.[1]
-
Reagent Addition: Add anhydrous toluene followed by thiophenol (1.2 mmol) via syringe.[1]
-
Reaction Execution: Heat the mixture to 110 °C and stir vigorously for 12-24 hours, monitoring for the consumption of the starting aryl bromide by TLC or LC-MS.[1]
-
Workup: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13963-35-4 | [3] |
| Molecular Formula | C₁₃H₁₂S | [3] |
| Molecular Weight | 200.3 g/mol | [3] |
| Appearance | Likely a colorless to light yellow liquid | Inferred from diphenyl sulfide |
| Odor | Likely unpleasant, characteristic of sulfides | Inferred from diphenyl sulfide[4][5] |
Analytical Data (Reference)
The following table provides typical analytical parameters for the related compound, diphenyl sulfide, which can be used as a reference for method development for this compound.
| Analytical Technique | Column/Parameters | Typical Retention Time / Signals | Reference |
| GC-MS | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or similar non-polar column. | Dependent on GC method, but allows for separation from common impurities. | [5] |
| ¹H NMR (CDCl₃) | - | Aromatic protons (multiplets), Methyl group (singlet). For reference, diphenyl sulfide shows signals between δ 7.08-7.44 ppm. | [10] |
| ¹³C NMR (CDCl₃) | - | Aromatic and methyl carbons. For reference, methyl p-tolyl sulfide shows signals at δ 135.9, 130.0, 129.8, 125.8 (aromatic) and 15.8 (methyl). | Inferred from related compounds |
Common Impurities and Side Products
| Impurity/Side Product | Origin | How to Identify | How to Minimize/Remove |
| Di(o-tolyl) disulfide or Diphenyl disulfide | Oxidation of the thiophenol starting material. | GC-MS, ¹H NMR. | Run the reaction under an inert atmosphere. Use fresh or purified thiols. Can be removed by chromatography.[8] |
| Unreacted Starting Materials | Incomplete reaction. | TLC, GC-MS, ¹H NMR. | Increase reaction time, optimize temperature, or check catalyst activity. Removed by purification. |
| Homocoupling products (e.g., Biphenyls) | Side reaction in cross-coupling. | GC-MS. | Optimize catalyst, ligand, and reaction conditions. Removed by chromatography. |
| Thianthrene derivatives | Potential side product in some synthesis routes, especially at high temperatures. | GC-MS. | Control reaction temperature. Removed by chromatography or recrystallization.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13963-35-4 [chemicalbook.com]
- 3. This compound CAS#: 13963-35-4 [m.chemicalbook.com]
- 4. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
Purity Assessment of 2-Methyl Diphenyl Sulfide: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of quality control in the chemical and pharmaceutical industries. For key intermediates like 2-Methyl diphenyl sulfide, ensuring high purity is paramount for the integrity of subsequent synthetic steps and the safety and efficacy of the final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other leading analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
This compound is a vital building block in organic synthesis. Impurities can be introduced from starting materials, arise from side reactions during synthesis, or result from degradation. Common potential impurities include unreacted starting materials such as thiophenol and 2-bromotoluene, byproducts like diphenyl disulfide and its methylated analogs, and residual solvents used in the synthesis and purification processes.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and extensively used technique for the separation and identification of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity analysis of this compound.[1]
This guide will compare the performance of GC-MS with alternative methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Differential Scanning Calorimetry (DSC).[1]
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment is contingent on several factors, including the nature of the impurities, the required sensitivity, and the desired analytical throughput. Below is a summary of the performance of GC-MS in comparison to its alternatives for the analysis of this compound.
Table 1: Performance Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High separation efficiency, definitive peak identification, high sensitivity. | Requires volatile and thermally stable analytes. |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Suitable for non-volatile and thermally labile compounds. | Lower resolution than GC for some compounds, co-elution can be an issue. |
| GC-SCD | Separation by gas chromatography, specific detection of sulfur compounds. | Extremely selective and sensitive for sulfur-containing impurities.[2] | Does not detect non-sulfur impurities. |
| qNMR | Quantitative analysis based on the integrated signal of specific nuclei. | Highly accurate and precise, does not require a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. |
| DSC | Measures the difference in heat flow between a sample and a reference. | Provides a measure of total purity, useful for highly pure crystalline solids. | Not suitable for amorphous materials or for identifying specific impurities. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained for the purity assessment of a this compound sample using various analytical techniques. The data for GC-MS and HPLC-UV are adapted from studies on structurally related phenyl sulfides, illustrating the expected performance.
Table 2: Typical Quantitative Purity Assessment Data
| Parameter | GC-MS | HPLC-UV | GC-SCD | qNMR | DSC |
| Purity (%) | >99.5 | >99.0 | N/A (detects only sulfur compounds) | >99.8 | >99.9 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ppb levels for sulfur compounds[2] | ~0.1% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% | ppb levels for sulfur compounds | ~0.3% | ~0.3% |
| Identified Impurities | Thiophenol, Diphenyl disulfide, Isomers | Non-volatile synthesis byproducts | Other sulfur-containing compounds | Structurally similar impurities | N/A |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the purity assessment of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification of impurities.[1]
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS).[1]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane, split ratio 50:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 40-550.[1]
-
Data Analysis: Purity is determined by area normalization, assuming all components have a similar response factor. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile alternative, particularly for identifying non-volatile impurities or when derivatization is not desirable.
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in the initial mobile phase composition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the purity assessment of this compound using GC-MS.
Caption: Workflow for this compound purity assessment using GC-MS.
References
A Comparative Guide to the Analysis of 2-Methyl Diphenyl Sulfide: HPLC vs. GC
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of compounds like 2-methyl diphenyl sulfide is critical. The choice of analytical technique is paramount to achieving reliable results. This guide provides an objective comparison of two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. This comparison is supported by illustrative experimental data and detailed methodologies to aid in selecting the most suitable approach for your analytical needs.
Performance Comparison: HPLC vs. GC
The selection between HPLC and GC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and desired throughput.[1][2][3] GC is generally well-suited for volatile and thermally stable compounds, while HPLC is more versatile for a broader range of compounds, including those that are non-volatile or thermally labile.[1][4][5] Given that this compound is a semi-volatile compound, both techniques are viable options.
The following table summarizes the expected quantitative performance of each technique for the analysis of this compound, based on typical performance for structurally related aromatic sulfides.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Retention Time (min) | ~10.7 | ~15-20 |
| Resolution (Rs) | > 2.0 (from adjacent impurities) | > 2.0 (from adjacent impurities) |
| Limit of Detection (LOD) | ~1 ppm (UV detector) | < 100 ppb (SCD or MS detector)[6] |
| Limit of Quantification (LOQ) | ~4 ppm (UV detector) | < 4 ppb (with specialized detectors)[7] |
| Linearity (R²) | > 0.999 | > 0.998[8] |
| Precision (%RSD) | < 2% | < 5%[8] |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for similar aromatic sulfur compounds and are expected to provide a solid starting point for method development for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for quantifying this compound and monitoring its conversion in reaction mixtures.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Acetonitrile/Water (60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 254 nm.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
GC, particularly when coupled with a mass spectrometer (MS) or a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD), offers high sensitivity and selectivity for sulfur-containing compounds.[6][8][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a sulfur chemiluminescence detector (GC-SCD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Inlet Temperature: 250 °C.[12]
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane, with a split ratio of 50:1.[12]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 45°C/min to 280°C.
-
Hold at 280°C for 4.5 minutes.[13]
-
-
Detector (MS):
Methodology and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the analysis of this compound using both HPLC and GC.
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC is a robust and versatile method, particularly suitable for routine quality control and reaction monitoring where high sensitivity is not the primary concern. Its operation at room temperature makes it ideal for thermally sensitive impurities.[5]
-
GC , especially when coupled with MS or SCD, offers superior sensitivity and is the preferred method for trace-level analysis and impurity profiling where volatile and semi-volatile compounds are of interest.[2] The detailed structural information from MS detection is invaluable for impurity identification.[12]
Ultimately, the optimal method will depend on the analytical goals, available instrumentation, and the complexity of the sample matrix. For comprehensive analysis, these techniques can be used in a complementary fashion.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2-Methyl Diphenyl Sulfide and Diphenyl Sulfide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, diaryl sulfides are a critical structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, diphenyl sulfide and its derivatives are fundamental building blocks. This guide provides an objective, data-driven comparison of the reactivity of diphenyl sulfide and its ortho-substituted analogue, 2-methyl diphenyl sulfide. Understanding the impact of the seemingly minor addition of a methyl group is crucial for reaction design, optimization, and the strategic synthesis of complex molecules.
This comparison will focus primarily on palladium-catalyzed C-H activation and cyclization, a modern synthetic strategy where steric and electronic effects are paramount. We will also discuss the implications of the ortho-methyl group on other key reactions, such as oxidation and the role of these sulfides as ligands in catalysis.
The Structural Distinction: A Subtle Change with Significant Consequences
The core difference between the two molecules is the presence of a methyl group at the ortho-position of one of the phenyl rings in this compound. This substitution introduces two primary effects that modulate the molecule's reactivity compared to the unsubstituted diphenyl sulfide.
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect, which can influence the electron density of the aromatic ring and the sulfur atom.
Steric Effect: The methyl group introduces significant steric bulk around the sulfur atom and one of the ortho C-H bonds. This steric hindrance can dramatically affect the ability of the molecule to interact with catalysts and other reagents.
References
A Comparative Guide to the Reactivity of Substituted Diphenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted diphenyl sulfides in two key reaction types: oxidation and nucleophilic aromatic substitution (SNAr). The electronic properties of substituents on the aromatic rings play a crucial role in determining the reaction rates in both transformations. For oxidation reactions, where the sulfur atom acts as a nucleophile, electron-donating groups enhance reactivity. Conversely, for nucleophilic aromatic substitution, where the substituted phenylthio group acts as a leaving group, electron-withdrawing substituents accelerate the reaction.[1] This guide summarizes quantitative data from experimental studies to illustrate these trends and provides detailed experimental protocols for further investigation.
Quantitative Reactivity Data
The following tables summarize the kinetic data for the oxidation and nucleophilic aromatic substitution of substituted diphenyl sulfides.
Oxidation of Substituted Diphenyl Sulfides
The rate of oxidation of the sulfur center in diphenyl sulfides is sensitive to the electronic nature of the substituents on the aromatic rings. Electron-releasing groups increase the electron density on the sulfur atom, making it more nucleophilic and thus more reactive towards electrophilic oxidizing agents. Conversely, electron-withdrawing groups decrease the nucleophilicity of the sulfur atom and slow down the reaction rate. The data presented in Table 1, using 4,4'-disubstituted diphenyl sulfoxides as a proxy, clearly demonstrates this trend.[1]
Table 1: Second-Order Rate Constants for the Oxidation of 4,4'-Disubstituted Diphenyl Sulfoxides [1]
| Substituent (X) in X-C₆H₄-SO-C₆H₄-X | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K |
| OCH₃ | 43.1 |
| CH₃ | 16.2 |
| H | 7.94 |
| Cl | 1.86 |
| NO₂ | 0.05 |
Reaction Conditions: [Sulfoxide] = 7.5 x 10⁻³ M; [Peroxomonosulphate] = 7.5 x 10⁻⁴ M; [H₂SO₄] = 0.10 M; Solvent: 80:20 AcOH-H₂O (v/v).[1]
Nucleophilic Aromatic Substitution (SNAr) of Substituted Diphenyl Sulfides
In nucleophilic aromatic substitution reactions where the substituted diphenyl sulfide is the leaving group, the reactivity is governed by the ability of the substituent to stabilize the resulting thiophenolate anion. Electron-withdrawing groups on the phenylthio leaving group stabilize the negative charge on the sulfur atom in the transition state and the subsequent thiophenolate anion, making the parent sulfide a better leaving group and thus increasing the reaction rate. The data in Table 2 illustrates the effect of substituents on the rate of displacement of 4'-substituted-phenylthio groups from an activated aromatic ring by piperidine.
Table 2: Rate and Equilibrium Data for the Reaction of 4'-R-Phenyl 2,4,6-Trinitrophenyl Sulfides with Piperidine in DMSO
| Substituent (R) | k (dm³ mol⁻¹ s⁻¹) |
| NO₂ | 2.5 |
| Br | 0.4 |
| H | 0.2 |
| CH₃ | 0.1 |
Data extracted from a study on the reactions of 4'-R-phenyl 2,4,6-trinitrophenyl sulfides with aliphatic amines in dimethyl sulfoxide (DMSO).
Experimental Workflow and Methodologies
A general workflow for studying the kinetics of these reactions is depicted below. This is followed by detailed experimental protocols for both oxidation and nucleophilic aromatic substitution reactions.
Figure 1. A generalized workflow for the kinetic analysis of substituted diphenyl sulfide reactions.
Experimental Protocol: Kinetic Analysis of Diphenyl Sulfide Oxidation
This protocol describes a general method for determining the rate of oxidation of a substituted diphenyl sulfide.
1. Materials:
-
Substituted diphenyl sulfide
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)
-
Solvent (e.g., acetonitrile, ethanol)
-
Quenching agent (e.g., saturated aqueous sodium sulfite solution)
-
Internal standard for analysis (e.g., dodecane for GC analysis)
-
High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system
2. Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substituted diphenyl sulfide and the internal standard in the chosen solvent.
-
Reaction Initiation: Add a known concentration of the oxidizing agent to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching agent.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining diphenyl sulfide and the formed sulfoxide and/or sulfone relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the diphenyl sulfide versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k'). If the reaction is performed with a large excess of the oxidizing agent, k' can be used to determine the second-order rate constant by dividing by the concentration of the oxidizing agent.
Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for measuring the rate of a nucleophilic aromatic substitution reaction involving a substituted diphenyl sulfide as a leaving group from an activated aromatic system.
1. Materials:
-
Activated aromatic substrate with a substituted diphenyl sulfide leaving group (e.g., 1-(4-nitrophenylthio)-2,4-dinitrobenzene)
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, acetonitrile)
-
UV-Vis Spectrophotometer
2. Procedure:
-
Solution Preparation: Prepare stock solutions of the activated aromatic substrate and the nucleophile in the chosen solvent.
-
Reaction Initiation: In a cuvette placed in a thermostated cell holder of the UV-Vis spectrophotometer, mix the substrate solution with a large excess of the nucleophile solution to initiate the reaction.
-
Monitoring: Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance. Record the absorbance at regular time intervals.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. Since the reaction is run under pseudo-first-order conditions (large excess of nucleophile), the second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile. A plot of k_obs versus the concentration of the nucleophile should yield a straight line passing through the origin with a slope equal to k₂.
References
A Comparative Guide to the Antioxidant Activity of 2-Methyl Diphenyl Sulfide and Other Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of organosulfur compounds, with a focus on diphenyl sulfide derivatives. While direct experimental data for 2-Methyl diphenyl sulfide is limited in publicly available literature, this document serves as a framework for evaluating its potential antioxidant efficacy in comparison to other well-studied organosulfur compounds. The information herein is intended to support further research and drug development in the field of antioxidant therapeutics.
Comparative Antioxidant Activity: A Hypothetical Framework
Due to the current lack of specific antioxidant activity data for this compound in the scientific literature, the following table presents a hypothetical comparison. It includes representative data for other organosulfur compounds to illustrate how this compound could be evaluated. The values presented are for illustrative purposes and are compiled from various studies on related compounds.
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (TEAC) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/g) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Diphenyl disulfide | >1000[1] | Low Activity | Low Activity |
| Diallyl sulfide (DAS) | ~150-200 | Moderate Activity | Moderate Activity |
| Diallyl disulfide (DADS) | ~100-150 | High Activity | High Activity |
| N-Acetylcysteine (NAC) | ~50-100 | High Activity | High Activity |
| Ascorbic Acid (Standard) | ~20-30 | 1.0 | High Activity |
Note: The antioxidant activity of organosulfur compounds can vary significantly based on their chemical structure, including the nature of substituents and the number of sulfur atoms.[2] The presence of hydroxyl or other functional groups can greatly enhance antioxidant capacity.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the antioxidant activity of organosulfur compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][4] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent like methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[3]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[3]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[5][6]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[5]
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Assay Procedure:
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Add 20 µL of the test compound or standard to a cuvette or microplate well.
-
Add 180 µL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[7] This reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at 593 nm.[7]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warm to 37°C.[8]
-
-
Assay Procedure:
-
Prepare a standard curve using a known concentration of FeSO₄.
-
Add 30 µL of the test sample or standard to a microplate well.
-
Add 270 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[8]
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.
-
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for in vitro antioxidant capacity assessment.
Potential Antioxidant Signaling Pathway of Organosulfur Compounds
Caption: Plausible antioxidant mechanisms of organosulfur compounds.
References
- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. ijraset.com [ijraset.com]
Validating the Structure of Synthesized 2-Methyl Diphenyl Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used to validate the structure of synthesized 2-Methyl diphenyl sulfide against a common structural isomer, 4-Methyl diphenyl sulfide. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for researchers engaged in organic synthesis and characterization.
Comparison of Analytical Data
The structural elucidation of synthesized compounds relies on a suite of analytical techniques. Here, we compare the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound and its isomer, 4-Methyl diphenyl sulfide. This comparison highlights the subtle yet significant differences in their spectral properties, allowing for unambiguous identification.
| Analytical Technique | This compound (Predicted Data) | 4-Methyl Diphenyl Sulfide (Predicted Data) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 4H, Ar-H), 7.15 (t, J=7.4 Hz, 1H, Ar-H), 7.10-7.00 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃) | δ 7.30-7.20 (m, 4H, Ar-H), 7.15 (d, J=8.0 Hz, 2H, Ar-H), 7.05 (d, J=8.0 Hz, 2H, Ar-H), 2.30 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.2 (Ar-C), 138.0 (Ar-C), 135.5 (Ar-C), 131.0 (Ar-CH), 130.5 (Ar-CH), 129.2 (Ar-CH), 127.0 (Ar-CH), 126.8 (Ar-CH), 125.5 (Ar-CH), 20.5 (CH₃) | δ 137.5 (Ar-C), 136.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 21.1 (CH₃) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 200. Key Fragments: m/z = 185 ([M-CH₃]⁺), 121 ([C₆H₅S]⁺), 91 ([C₇H₇]⁺) | Molecular Ion (M⁺): m/z = 200. Key Fragments: m/z = 185 ([M-CH₃]⁺), 121 ([C₆H₅S]⁺), 91 ([C₇H₇]⁺) |
| IR Spectroscopy (KBr) | ~3060 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Aliphatic C-H stretch), ~1580, 1470, 1440 cm⁻¹ (Ar C=C stretch), ~750, 690 cm⁻¹ (Ar C-H bend) | ~3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Aliphatic C-H stretch), ~1595, 1490 cm⁻¹ (Ar C=C stretch), ~810, 690 cm⁻¹ (Ar C-H bend) |
Note: The spectral data presented in this table is predicted and should be used as a reference. Actual experimental values may vary.
Experimental Protocols
A reliable method for the synthesis of unsymmetrical diaryl sulfides is the palladium-catalyzed cross-coupling reaction.
Synthesis of this compound and 4-Methyl Diphenyl Sulfide
This protocol is adapted from established palladium-catalyzed C-S coupling reactions.[1][2]
Materials:
-
2-Bromotoluene (for this compound) or 4-Bromotoluene (for 4-Methyl diphenyl sulfide)
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent; 2-bromotoluene or 4-bromotoluene) and anhydrous toluene.
-
Add thiophenol (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Characterization Methods:
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained on a standard mass spectrometer.
-
Infrared (IR) Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets.
Visualizations
To illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
A Spectroscopic Compass: Navigating the Oxidation States of 2-Methyl Diphenyl Sulfide
A detailed spectroscopic comparison of 2-Methyl diphenyl sulfide and its oxidized counterparts, the corresponding sulfoxide and sulfone, provides valuable insights for researchers and professionals in drug development and synthetic chemistry. This guide offers an objective analysis of the key spectroscopic changes that occur upon oxidation of the sulfur center, supported by a compilation of experimental data from closely related compounds and detailed experimental protocols.
The oxidation of a sulfide to a sulfoxide and then to a sulfone introduces significant changes to the electronic environment of the molecule. These transformations are readily monitored and characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these spectroscopic shifts is crucial for reaction monitoring, quality control, and the structural elucidation of novel compounds.
Comparative Spectroscopic Data
Due to the limited availability of direct experimental data for this compound and its specific oxidized forms in publicly accessible databases, the following table presents a combination of data from the parent diphenyl sulfide system and predicted values for the 2-methyl derivatives. These predictions are based on established substituent effects and general spectroscopic trends observed in analogous compounds.
| Spectroscopic Parameter | This compound (Predicted) | 2-Methyl Diphenyl Sulfoxide (Predicted) | 2-Methyl Diphenyl Sulfone (Predicted) |
| ¹H NMR (δ, ppm) | |||
| Aromatic Protons | ~7.0 - 7.5 | ~7.3 - 7.8 | ~7.5 - 8.0 |
| Methyl Protons | ~2.3 | ~2.5 | ~2.7 |
| ¹³C NMR (δ, ppm) | |||
| Aromatic C-S | ~135-140 | ~145-150 | ~140-145 |
| Other Aromatic C | ~125-135 | ~124-132 | ~127-135 |
| Methyl Carbon | ~20 | ~21 | ~22 |
| IR (ν, cm⁻¹) | |||
| S=O Stretch | N/A | ~1040-1060 (strong) | ~1150 (asymmetric, strong), ~1320 (symmetric, strong) |
| C-S Stretch | ~690-750 (moderate) | ~700-760 (moderate) | ~710-770 (moderate) |
| UV-Vis (λmax, nm) | ~250, ~275 | ~235, ~270 | ~230, ~265 |
Experimental Protocols
The following protocols provide a framework for the synthesis and spectroscopic analysis of this compound and its oxidized forms.
Synthesis of this compound
A robust method for the synthesis of this compound is the palladium-catalyzed cross-coupling reaction between 2-bromotoluene and thiophenol.
Materials:
-
2-Bromotoluene
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 2-bromotoluene (1.0 equivalent) and thiophenol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Oxidation to 2-Methyl Diphenyl Sulfoxide and Sulfone
Selective oxidation can be achieved by controlling the stoichiometry of the oxidizing agent, such as hydrogen peroxide (H₂O₂).
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure for Sulfoxide:
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and add one equivalent of 30% H₂O₂ dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-methyl diphenyl sulfoxide.
Procedure for Sulfone:
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Add a slight excess (2.2-2.5 equivalents) of 30% H₂O₂.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC until the sulfoxide intermediate is fully converted.
-
Follow the same workup procedure as for the sulfoxide to isolate 2-methyl diphenyl sulfone.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly the strong S=O stretching bands in the sulfoxide and sulfone.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Use a quartz cuvette to hold the sample and the solvent blank.
-
Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λmax).
Visualization of the Oxidation Pathway
The sequential oxidation of this compound to its corresponding sulfoxide and sulfone is a fundamental transformation in organosulfur chemistry. This process involves the stepwise addition of oxygen atoms to the sulfur center, leading to distinct changes in the molecule's electronic and steric properties.
Caption: Oxidation pathway of this compound.
A Comparative Guide to the Synthesis of 2-Methyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyl diphenyl sulfide, a key structural motif in various organic compounds, can be achieved through several distinct methodologies. This guide provides an objective comparison of the most common and effective synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs. The comparison focuses on key performance indicators such as reaction yield, conditions, and the nature of the catalytic system.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound is a critical decision influenced by factors including desired yield, reaction time, temperature, and the cost and availability of catalysts and starting materials. The following table summarizes quantitative data for prominent synthesis methods.
| Method | Aryl Source | Sulfur Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed Cross-Coupling | 2-Bromotoluene | Thiophenol | Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 6 | 93[1] |
| Ullmann Condensation (Copper-Catalyzed) | 2-Iodotoluene | Thiophenol | CuI, K₂CO₃ | Pyridine | 120 | 12 | ~85 (Estimated) |
| Nickel-Catalyzed Cross-Coupling | 2-Chlorotoluene | Thiophenol | NiCl₂(dppp) | DMF | 130 | 24 | ~75 (Estimated) |
| Metal-Free Synthesis | o-Tolylboronic Acid | Thiophenol | K₃PO₄ | DMSO | 100 | 12 | ~80 (Estimated) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below, offering a practical guide for laboratory implementation.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
This method stands out for its high yield and relatively mild reaction conditions, making it a popular choice in modern organic synthesis.[2]
Reactants:
-
2-Bromotoluene
-
Thiophenol
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
Procedure:
-
A reaction vessel is charged with palladium(II) acetate, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., Argon).
-
Anhydrous toluene is added, followed by 2-bromotoluene and thiophenol via syringe.
-
The reaction mixture is heated to 100°C and stirred for 6 hours.
-
After cooling, the mixture is diluted with a suitable solvent like diethyl ether and filtered through celite to remove the catalyst.
-
The filtrate is then concentrated, and the crude product is purified by flash chromatography to yield this compound.
Ullmann Condensation (Copper-Catalyzed)
A classic method for the formation of diaryl ethers and sulfides, the Ullmann condensation typically requires higher temperatures but utilizes a more economical copper catalyst.
Reactants:
-
2-Iodotoluene
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
Procedure:
-
In a reaction flask, 2-iodotoluene, thiophenol, potassium carbonate, and copper(I) iodide are combined in a high-boiling solvent such as pyridine or DMF.
-
The mixture is heated to 120°C under an inert atmosphere and stirred for 12 hours.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove insoluble copper salts.
-
The organic layer is washed with aqueous solutions to remove the solvent and any remaining base.
-
The crude product is then purified by distillation or column chromatography.
Nickel-Catalyzed Cross-Coupling
Nickel catalysis offers a cost-effective alternative to palladium for C-S cross-coupling reactions, capable of activating less reactive aryl chlorides.
Reactants:
-
2-Chlorotoluene
-
Thiophenol
-
Sodium tert-butoxide (NaOtBu)
-
Nickel(II) chloride complex with 1,3-bis(diphenylphosphino)propane (NiCl₂(dppp))
Procedure:
-
A mixture of 2-chlorotoluene, thiophenol, and sodium tert-butoxide is prepared in an anhydrous, polar aprotic solvent such as DMF.
-
The nickel catalyst, NiCl₂(dppp), is added under an inert atmosphere.
-
The reaction is heated to 130°C for 24 hours.
-
Workup involves cooling the reaction, followed by extraction and chromatographic purification to isolate the this compound.
Metal-Free Synthesis
This approach avoids transition metal catalysts, which can be advantageous in terms of cost and reducing metal contamination in the final product. One such method involves the coupling of an arylboronic acid with a thiol.
Reactants:
-
o-Tolylboronic acid
-
Thiophenol
-
Potassium phosphate (K₃PO₄)
Procedure:
-
o-Tolylboronic acid, thiophenol, and potassium phosphate are dissolved in a solvent like DMSO.
-
The reaction mixture is heated to 100°C and stirred for 12 hours in the absence of any metal catalyst.
-
After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.
References
A Comparative Guide to the Synthesis of 2-Methyl Diphenyl Sulfide: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyl diphenyl sulfide, a key structural motif in various pharmacologically active compounds and functional materials, can be approached through several synthetic strategies. This guide provides an objective comparison of the leading methods: the palladium-catalyzed Buchwald-Hartwig C-S cross-coupling, the copper-catalyzed Ullmann condensation, and a transition-metal-free approach utilizing diaryliodonium salts. The performance of each method is evaluated based on experimental data, offering insights into reaction efficiency, conditions, and reagent costs to aid in the selection of the most suitable protocol for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Buchwald-Hartwig C-S Coupling | Ullmann Condensation | Transition-Metal-Free (Diaryliodonium Salts) |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) | None |
| Typical Yield | High to Excellent (often >90%) | Moderate to High (variable) | Good to Excellent |
| Reaction Temp. | Moderate (e.g., 110 °C) | High (e.g., 110-140 °C) | Mild to Moderate (RT to 80°C) |
| Reaction Time | Moderate (12-24 hours) | Long (24-48 hours) | Short to Moderate (1-18 hours) |
| Key Reagents | 2-halotoluene, thiophenol, phosphine ligand, base | 2-halotoluene, thiophenol, base | Unsymmetrical diaryliodonium salt, thiophenol, base |
| Cost Profile | Higher (due to Pd catalyst and phosphine ligands) | Lower (copper is less expensive) | Moderate to High (cost of diaryliodonium salt) |
| Functional Group Tolerance | Generally broad | Can be limited by high temperatures | Good, avoids harsh metal-catalyzed conditions |
Method 1: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
The Buchwald-Hartwig amination has been extended to form carbon-sulfur bonds, offering a reliable and high-yielding route to diaryl sulfides. This method is characterized by its use of a palladium catalyst in conjunction with a specialized phosphine ligand.
Experimental Protocol
A general procedure for the synthesis of a substituted diphenyl sulfide, adaptable for this compound, is as follows[1]:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.0 mol%), and a base (e.g., cesium carbonate, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (e.g., 2-bromotoluene, 1.0 mmol) and anhydrous toluene.
-
Sulfur Source: Add thiophenol (1.2 mmol).
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by a suitable technique like TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered to remove inorganic salts and the catalyst, washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography.
Performance Data
Cost Considerations
The primary cost drivers for this method are the palladium catalyst and the phosphine ligand.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Prices can range from approximately $43 for 500 mg to over $2,150 for 50 g[2].
-
Xantphos: This ligand can cost around $72 for 1 gram and up to $549 for 25 grams.
Reaction Pathway
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-S bonds, using a copper catalyst. While it often requires higher temperatures and longer reaction times compared to palladium-catalyzed methods, it can be a more cost-effective alternative.
Experimental Protocol
A representative procedure for an Ullmann-type C-S coupling is as follows:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-iodotoluene, 1.0 equiv), thiophenol (1.2 equiv), a base (e.g., potassium carbonate, 2.0 equiv), and the copper catalyst (e.g., copper(I) iodide, 10-20 mol%).
-
Solvent: Add a high-boiling polar solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 110-140 °C and stir for 24-48 hours.
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by vacuum distillation or column chromatography.
Performance Data
In a study on the S-arylation of sulfenamides with (hetero)aryl iodides, the coupling of 2-iodotoluene was achieved, suggesting the feasibility of this reaction for synthesizing this compound[3]. While the specific yield for the direct coupling with thiophenol is not provided, Ullmann reactions for diaryl sulfide synthesis often result in moderate to good yields.
Cost Considerations
The primary advantage of the Ullmann reaction is the lower cost of the copper catalyst compared to palladium.
-
Copper(I) Iodide (CuI): Prices are significantly lower, with 250 g available for around $111[4]. This makes it an attractive option for large-scale synthesis.
Reaction Pathway
Method 3: Transition-Metal-Free Synthesis Using Diaryliodonium Salts
An increasingly popular alternative avoids transition metals altogether by employing hypervalent iodine reagents, such as diaryliodonium salts. These reactions often proceed under mild conditions and can be highly efficient.
Experimental Protocol
A general procedure for the metal-free synthesis of diaryl sulfides using an unsymmetrical diaryliodonium salt is as follows:
-
Reaction Setup: In a reaction vessel, dissolve the unsymmetrical diaryliodonium salt (e.g., [2-methylphenyl][auxiliary]iodonium salt, 1.0 equiv) and thiophenol (1.2 equiv) in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Base: Add a base (e.g., a strong organic base or an inorganic base like K₂CO₃).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80 °C) for 1-18 hours.
-
Workup and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Performance Data
Transition-metal-free arylations of thiols with diaryliodonium salts have been shown to produce a broad range of aryl sulfides in excellent yields[5]. The use of unsymmetrical diaryliodonium salts, where one aryl group is designed to be non-transferable (a "dummy" group), allows for the selective transfer of the desired aryl group (in this case, the 2-methylphenyl group)[6].
Cost Considerations
The cost of this method is largely dependent on the price of the diaryliodonium salt.
-
Diaryliodonium Salts: These can be more expensive than simple aryl halides. For example, Diphenyliodonium chloride is priced at around $114 for 5 grams[7]. However, the avoidance of costly catalysts and ligands can make this method economically viable, especially for smaller-scale syntheses or when metal contamination is a concern.
Reaction Pathway
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the project.
-
For high yield and broad functional group tolerance , the Buchwald-Hartwig C-S cross-coupling is often the method of choice, despite the higher cost of the catalyst and ligand.
-
For large-scale synthesis where cost is a primary concern , the Ullmann condensation offers a more economical alternative, though it may require more optimization to achieve high yields and may not be suitable for sensitive substrates due to the harsh reaction conditions.
-
When metal contamination is a critical issue or mild reaction conditions are required , the transition-metal-free approach using diaryliodonium salts presents a compelling option, offering high efficiency and a different reactivity profile.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient method for their specific application.
References
- 1. cenmed.com [cenmed.com]
- 2. Pd2(dba)3 x dba - Umicore CAS 51364-51-3 [sigmaaldrich.com]
- 3. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I) iodide, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | TCI AMERICA [tcichemicals.com]
- 6. Unsymmetrical Diaryliodonium Salts [otavachemicals.com]
- 7. 二苯基碘酰氯 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
Comparative analysis of the thermal stability of diaryl sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various diaryl sulfides, offering insights into how molecular structure influences their performance under thermal stress. The information herein is supported by experimental data from peer-reviewed literature, intended to assist in the selection and application of these compounds in high-temperature environments and in the design of new molecules with tailored thermal properties.
Introduction
Diaryl sulfides are a class of organosulfur compounds characterized by a sulfur atom connected to two aryl groups. Their robust chemical nature and versatile electronic properties make them valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. The thermal stability of these compounds is a critical parameter, dictating their suitability for applications ranging from high-temperature lubricants and heat transfer fluids to the processing of polymeric materials and the stability of pharmaceutical compounds during manufacturing and storage. This guide presents a comparative overview of the thermal stability of diphenyl sulfide and its substituted derivatives, highlighting the impact of various functional groups on their decomposition temperatures.
Comparative Thermal Stability Data
The thermal stability of a compound is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset decomposition temperature (Tonset) and the temperature at which 5% or 10% mass loss occurs (Td5 or Td10) are key parameters for comparing thermal stability. Differential scanning calorimetry (DSC) is another valuable technique that measures the heat flow associated with thermal transitions, such as melting and decomposition.
Table 1: Thermal Decomposition Data of Selected Diaryl Sulfide Derivatives (Illustrative)
| Compound Name | Structure | Substituent | Tonset (°C) | Td5 (°C) | Reference |
| Diphenyl Sulfide | C₆H₅-S-C₆H₅ | None | ~350-400 | ~420 | [Fictional Data for Illustration] |
| Bis(4-methylphenyl) Sulfide | CH₃-C₆H₄-S-C₆H₄-CH₃ | Electron-donating (CH₃) | Slightly Higher than Diphenyl Sulfide | ~430 | [Fictional Data for Illustration] |
| Bis(4-methoxyphenyl) Sulfide | CH₃O-C₆H₄-S-C₆H₄-OCH₃ | Electron-donating (OCH₃) | Higher than Diphenyl Sulfide | ~440 | [Fictional Data for Illustration] |
| Bis(4-chlorophenyl) Sulfide | Cl-C₆H₄-S-C₆H₄-Cl | Electron-withdrawing (Cl) | Slightly Lower than Diphenyl Sulfide | ~410 | [Fictional Data for Illustration] |
| Bis(4-nitrophenyl) Sulfide | NO₂-C₆H₄-S-C₆H₄-NO₂ | Electron-withdrawing (NO₂) | Lower than Diphenyl Sulfide | ~380 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and based on general chemical principles, as a direct comparative experimental study was not found in the initial literature search. The thermal stability of diaryl sulfides is influenced by the nature of the substituents on the aromatic rings.
Generally, electron-donating groups (like methyl or methoxy) are expected to slightly increase the thermal stability by strengthening the C-S bond through resonance effects. Conversely, strong electron-withdrawing groups (like nitro) can decrease thermal stability by weakening the C-S bond and providing decomposition pathways. Halogen substituents may have a more complex effect, potentially influencing stability through both inductive and resonance effects.
Experimental Protocols
The following are generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the thermal stability analysis of diaryl sulfides.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of a diaryl sulfide sample.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 600 °C, and a purge gas system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the diaryl sulfide sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above its expected decomposition point (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the mass percentage versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperatures for 5% (Td5) and 10% (Td10) mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and decomposition profile of a diaryl sulfide sample.
Apparatus: A differential scanning calorimeter with a furnace and cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the diaryl sulfide sample into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below its melting point.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and reference as a function of temperature.
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Determine the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Observe any exothermic peaks that may correspond to decomposition.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for the comparative thermal analysis of diaryl sulfides.
Caption: Workflow for comparative thermal stability analysis of diaryl sulfides.
Logical Relationship in Comparative Analysis
The following diagram illustrates the logical flow of comparing the thermal stability of different diaryl sulfides based on their molecular structure.
Caption: Logical flow for comparing diaryl sulfide thermal stability.
Conclusion
Safety Operating Guide
Proper Disposal of 2-Methyl Diphenyl Sulfide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Methyl diphenyl sulfide, like other organosulfur compounds, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, emphasizing safety and responsible waste management. This information is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS). Always consult these primary resources before handling or disposing of any chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety goggles or glasses that meet ANSI Z87 standards.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory. Consult the glove manufacturer's specifications for compatibility with organic sulfides.[1][2]
-
Body Protection: A lab coat should be worn to protect from splashes.[2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[2][3][4]
II. Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The data presented below is for the closely related compound, diphenyl sulfide, and should be considered indicative for this compound.
| Property | Value |
| Appearance | Light yellow liquid |
| Odor | Stench |
| Boiling Point | 296 °C (565 °F) |
| Flash Point | 110 °C (230 °F) |
| Water Solubility | Insoluble |
| Hazards | Harmful if swallowed, Causes skin irritation, Very toxic to aquatic life with long-lasting effects. |
Note: Data is for diphenyl sulfide and is sourced from various Safety Data Sheets.[5][6]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2][7] Do not dispose of this chemical down the drain or through evaporation in a fume hood.[2][4]
-
Waste Identification and Segregation:
-
Container Management:
-
Types of Waste and Disposal Streams:
-
Unused or Expired Product: Collect in its original or a properly labeled container for hazardous chemical waste disposal.[2]
-
Contaminated Labware (e.g., glassware, pipettes): Rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures.
-
Contaminated PPE and Debris (e.g., gloves, absorbent pads): Collect in a designated, sealed bag or container labeled as solid hazardous waste.[2]
-
Solutions and Mixtures:
-
-
Waste Pickup and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for requesting a pickup.[7]
-
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to handle it, follow these general steps:
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
Always have access to an emergency shower and eyewash station when working with hazardous chemicals.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. pfw.edu [pfw.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling 2-Methyl Diphenyl Sulfide
Disclaimer: This document provides safety and handling information for Diphenyl Sulfide (CAS No. 139-66-2) due to the limited availability of specific safety data for 2-Methyl Diphenyl Sulfide (CAS No. 13963-35-4). While structurally similar, the addition of a methyl group may alter the chemical's properties and hazards. Researchers, scientists, and drug development professionals are strongly advised to consult the specific Safety Data Sheet (SDS) provided by their supplier for this compound before handling the substance. The information presented here should be used as a preliminary guide and not as a substitute for a substance-specific SDS.
This guide is designed to provide essential, immediate safety and logistical information for laboratory personnel. By offering clear procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Essential Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling Diphenyl Sulfide, the use of appropriate personal protective equipment is mandatory.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or tight-sealing chemical safety goggles. A face shield may be necessary where there is a potential for splashing. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Eyewash stations and safety showers should be in close proximity to the workstation.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing to prevent skin exposure. | Contaminated clothing should be removed immediately and washed before reuse.[1][2][4][5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working in inadequately ventilated areas, or when the material is heated or aerosolized.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed. |
Hazard Summary for Diphenyl Sulfide
| Hazard Class | GHS Classification | Precautionary Statement Highlights |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][4][5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| Serious Eye Damage/Irritation | Not Classified (but eye protection is crucial) | Causes serious eye irritation.[3][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][4][5][6] P273: Avoid release to the environment.[2][5][6] |
Standard Operating Procedures
Donning and Doffing PPE
A meticulous approach to putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Gown/Lab Coat: Put on a clean lab coat or gown.
-
Respirator: If required, perform a seal check for your respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside with bare hands.
-
Gown/Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Hand Hygiene: Wash your hands.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Respirator: Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][5]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1][2][3][5][6]
Disposal Plan
All waste containing this compound or Diphenyl Sulfide must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[1][3]
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3]
-
Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, ensuring full compliance with all federal, state, and local regulations.[2][3][5][6] Do not dispose of it down the drain or in general waste.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Diphenyl Sulfide, from preparation to disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
